3,3-Dimethyl-2-hexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylhexan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-6-8(3,4)7(2)9/h7,9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTHCWFPLXSQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944629 | |
| Record name | 3,3-Dimethylhexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22025-20-3 | |
| Record name | 3,3-Dimethyl-2-hexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022025203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylhexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3,3-Dimethyl-2-hexanol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the synthesis of the secondary alcohol 3,3-Dimethyl-2-hexanol through a Grignard reaction. The most chemically sound and practical approach involves the nucleophilic addition of a methylmagnesium halide to the sterically hindered aldehyde, 2,2-dimethylpentanal (B85100). This guide details the underlying reaction mechanism, a comprehensive experimental protocol, expected quantitative outcomes, and potential side reactions. All data is presented to facilitate clear understanding and application by professionals in chemical and pharmaceutical development.
Introduction and Reaction Principle
The Grignard reaction is a powerful and versatile organometallic reaction for forming carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction utilizes an organomagnesium halide (the Grignard reagent) as a potent nucleophile.[2][3][4]
The synthesis of this compound, a secondary alcohol, is effectively achieved by the reaction of an appropriate aldehyde with a Grignard reagent.[5] The selected pathway involves the nucleophilic attack of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) on the electrophilic carbonyl carbon of 2,2-dimethylpentanal. This is followed by an acidic workup to protonate the intermediate magnesium alkoxide, yielding the final alcohol product.
This route is favored over the alternative (reaction of acetaldehyde (B116499) with a sterically hindered 1,1-dimethylbutylmagnesium halide) due to the relative ease of preparing and handling the methyl Grignard reagent and the reduced steric hindrance at the reacting centers. However, the steric bulk adjacent to the carbonyl group in 2,2-dimethylpentanal presents challenges, including the potential for competing side reactions such as enolization and reduction.[5][6][7]
Reaction Scheme
References
- 1. britthipple.com [britthipple.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethyl-2-hexanol (CAS No. 22025-20-3). The document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis via Grignard reaction, its oxidation to the corresponding ketone, and its esterification. The guide also explores the mechanism of its acid-catalyzed dehydration, a reaction prone to carbocation rearrangement. This information is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and material science.
Introduction
This compound is a secondary alcohol with a branched hydrocarbon chain. Its structure, characterized by a hydroxyl group on the second carbon and two methyl groups on the third carbon, imparts specific steric and electronic properties that influence its reactivity and physical behavior. Understanding these properties is crucial for its application as a synthetic intermediate, a potential solvent, or a building block in the development of new chemical entities.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is a colorless liquid at room temperature with limited solubility in water but good solubility in common organic solvents.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | 3,3-dimethylhexan-2-ol | [1] |
| CAS Number | 22025-20-3 | [1] |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| SMILES | CCCC(C)(C)C(C)O | [1] |
| InChI | InChI=1S/C8H18O/c1-5-6-8(3,4)7(2)9/h7,9H,5-6H2,1-4H3 | [1] |
Physicochemical Properties
| Property | Value | Source/Method |
| Density | 0.842 g/cm³ | [2] |
| Boiling Point | ~158-162 °C (estimated) | Based on isomers |
| Melting Point | Not available | |
| Refractive Index | 1.433 | [2] |
| logP (octanol/water) | 2.6 (calculated) | [1] |
| Topological Polar Surface Area | 20.2 Ų (calculated) | [1] |
Spectral Data
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is available from the NIST Standard Reference Database. Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the alkyl chain.
-
C-O stretch: A band in the 1050-1150 cm⁻¹ region corresponding to the stretching of the C-O single bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Predicted):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (on C2) | ~1.15 | Doublet | 3H |
| CH-OH (on C2) | ~3.6 - 3.8 | Quartet | 1H |
| C(CH₃)₂ (on C3) | ~0.85 | Singlet | 6H |
| CH₂ (on C4) | ~1.2 - 1.4 | Multiplet | 2H |
| CH₂ (on C5) | ~1.2 - 1.4 | Multiplet | 2H |
| CH₃ (on C6) | ~0.9 | Triplet | 3H |
| OH | Variable | Singlet (broad) | 1H |
¹³C NMR (Predicted):
| Carbon | Chemical Shift (ppm) |
| C1 (CH₃ on C2) | ~23 |
| C2 (CH-OH) | ~75 |
| C3 (C(CH₃)₂) | ~35 |
| C4 (CH₂) | ~45 |
| C5 (CH₂) | ~17 |
| C6 (CH₃) | ~14 |
| C7, C8 (C(CH₃)₂) | ~25 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key reactions of this compound.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound by the reaction of 3,3-dimethyl-2-butanone with ethylmagnesium bromide.
Materials:
-
3,3-Dimethyl-2-butanone
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once initiated, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
Oxidation of this compound to 3,3-Dimethyl-2-hexanone (Swern Oxidation)
This protocol outlines the oxidation of the secondary alcohol to a ketone using Swern oxidation conditions.[3]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard laboratory glassware for low-temperature reactions
Procedure:
-
Activation of DMSO: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath). A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
Addition of Alcohol: A solution of this compound in anhydrous DCM is added dropwise to the activated DMSO solution at -78 °C. The reaction mixture is stirred for 30 minutes.
-
Addition of Base: Triethylamine is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3,3-Dimethyl-2-hexanone can be purified by distillation or column chromatography.
Esterification of this compound with Acetic Acid (Fischer Esterification)
This protocol describes the formation of 3,3-dimethylhexan-2-yl acetate (B1210297) via Fischer esterification.[4][5]
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Reflux: The reaction mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and transferred to a separatory funnel. The organic layer is washed with water, saturated aqueous sodium bicarbonate solution (to neutralize the acids), and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude ester, 3,3-dimethylhexan-2-yl acetate, can be purified by distillation under reduced pressure.
Reaction Mechanisms and Pathways
Synthesis via Grignard Reaction
The synthesis of this compound from 3,3-dimethyl-2-butanone and ethylmagnesium bromide follows a nucleophilic addition mechanism.
Caption: Synthesis of this compound via Grignard reaction.
Oxidation to a Ketone
The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide intermediate, which then undergoes intramolecular elimination.
Caption: Swern oxidation of this compound.
Acid-Catalyzed Dehydration
The dehydration of this compound in the presence of a strong acid proceeds via an E1 mechanism. This reaction is notable for the potential of a 1,2-hydride or 1,2-methyl shift to form a more stable carbocation intermediate, leading to a mixture of alkene products.
Caption: Dehydration mechanism of this compound.
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The tabulated data, along with the detailed experimental protocols and reaction pathway diagrams, offer a comprehensive resource for chemists and researchers. While experimental data for some properties remain elusive, the provided information, based on reliable sources and established chemical principles, serves as a strong foundation for the safe handling, application, and further investigation of this compound.
References
3,3-Dimethyl-2-hexanol CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
This document provides essential technical information regarding the chemical compound 3,3-Dimethyl-2-hexanol, including its Chemical Abstracts Service (CAS) number and known suppliers.
Chemical Identification
Compound Name: this compound
CAS Number: 22025-20-3[1][2][3]
The identity of this compound is confirmed by its unique CAS Registry Number, 22025-20-3. This identifier is universally used to provide an unambiguous reference for the chemical substance.
Molecular Formula: C₈H₁₈O[1][2]
Molecular Weight: 130.23 g/mol [3]
Synonyms:
-
3,3-dimethylhexan-2-ol[3]
Physicochemical Properties
A summary of key physicochemical data for this compound is presented in the table below.
| Property | Value |
| Density | 0.821 g/cm³ |
| Boiling Point | 157.9 °C at 760 mmHg |
| Flash Point | 56.6 °C |
| Refractive Index | 1.425 |
| Vapor Pressure | 0.961 mmHg at 25°C |
Note: The physicochemical properties are based on available data and may vary under different experimental conditions.
Suppliers
The following companies have been identified as potential suppliers for this compound (CAS: 22025-20-3). It is recommended to contact these suppliers directly for information on availability, purity, and ordering.
It is important to note that while some search results may indicate suppliers for isomers such as 2,3-Dimethyl-2-hexanol, the suppliers listed above are specifically associated with this compound.
Note on In-depth Technical Guide
The request for a comprehensive technical guide or whitepaper, including detailed experimental protocols and signaling pathway diagrams, falls outside the scope of a standard chemical information request. The generation of such a document would necessitate extensive, compound-specific research and development data that is not publicly available. The information provided herein is intended to serve as a foundational technical data sheet.
References
An In-depth Technical Guide to the Spectral Analysis of Dimethylhexanols
A comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for constitutional isomers of 3,3-Dimethyl-2-hexanol.
Introduction to Dimethylhexanols
The C8H18O isomers, specifically the dimethylhexanols, are of interest in various fields of chemical research and development. Their structural elucidation is heavily reliant on a combination of spectroscopic techniques. This guide provides a detailed overview of the expected spectral data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for 2,2-dimethyl-3-hexanol, serving as a valuable reference for researchers, scientists, and professionals in drug development.
Spectral Data Summary
The following tables summarize the key quantitative spectral data for 2,2-Dimethyl-3-hexanol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts for 2,2-Dimethyl-3-hexanol [1]
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~2.6 | Broad Singlet | 1H |
| CH(OH) | 3.198 | Triplet | 1H |
| -CH₂-CH₃ | 1.26 - 1.59 | Multiplet | 4H |
| -C(CH₃)₃ | 0.936 | Singlet | 9H |
| -CH₂-CH₃ | 0.892 | Triplet | 3H |
Note: The chemical shift of the hydroxyl (-OH) proton can vary with concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts for 2,2-Dimethyl-3-hexanol [2]
| Carbon Atom | Chemical Shift (ppm) |
| CH(OH) | ~80 |
| -C(CH₃)₃ | ~35 |
| -CH₂-CH₂-CH₃ | ~30 |
| -C(CH₃)₃ | ~26 |
| -CH₂-CH₂-CH₃ | ~18 |
| -CH₂-CH₃ | ~14 |
Note: Approximate chemical shifts are provided based on typical values for similar structures.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 2,2-Dimethyl-3-hexanol [3]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H Stretch | 3600 - 3200 | Strong, Broad | Hydrogen-bonded hydroxyl group |
| C-H Stretch | 3000 - 2850 | Strong | Aliphatic C-H bonds |
| C-O Stretch | 1200 - 1050 | Strong | Carbon-oxygen single bond |
Mass Spectrometry (MS) Data
Table 4: Major Fragments in the Mass Spectrum of 2,2-Dimethyl-3-hexanol [4]
| m/z | Relative Intensity | Possible Fragment |
| 130 | Low / Absent | [M]⁺ (Molecular Ion) |
| 115 | Moderate | [M - CH₃]⁺ |
| 101 | Moderate | [M - C₂H₅]⁺ |
| 87 | High | [M - C₃H₇]⁺ (α-cleavage) |
| 73 | High | [M - C₄H₉]⁺ (α-cleavage) |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |
| 45 | Moderate | [CH₃CHOH]⁺ |
Note: The molecular ion peak for secondary alcohols is often weak or absent.[5][6] The fragmentation pattern is dominated by α-cleavage and the formation of stable carbocations.[7]
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the liquid alcohol sample.
Materials:
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pasteur pipette
-
Analyte (2,2-Dimethyl-3-hexanol)
Procedure:
-
Sample Preparation:
-
Sample Transfer:
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
The sample height in the tube should be approximately 4-5 cm.[9]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum using appropriate pulse sequences.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the liquid alcohol sample to identify functional groups.
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.[10]
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Analyte (2,2-Dimethyl-3-hexanol)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid alcohol directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the alcohol.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Materials:
-
GC-MS instrument
-
Helium carrier gas
-
Volumetric flask
-
Solvent (e.g., dichloromethane (B109758) or methanol)
-
Microsyringe
-
Analyte (2,2-Dimethyl-3-hexanol)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the alcohol (e.g., 1 mg/mL) in a suitable volatile solvent.
-
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program to separate the analyte from the solvent and any impurities.
-
Set the injector temperature and transfer line temperature (typically 250 °C).
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
-
-
Injection and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The analyte is vaporized and separated on the GC column before entering the mass spectrometer.
-
The mass spectrometer records the mass-to-charge ratio of the molecular ion and its fragments.
-
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown alcohol using the spectroscopic methods described.
Caption: Logical workflow for the spectroscopic analysis of an unknown alcohol.
References
- 1. 2,2-DIMETHYL-3-HEXANOL(4209-90-9) 1H NMR [m.chemicalbook.com]
- 2. 2,2-DIMETHYL-3-HEXANOL(4209-90-9) 13C NMR spectrum [chemicalbook.com]
- 3. 2,2-Dimethylhexan-3-ol | C8H18O | CID 98265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hexanol, 2,2-dimethyl- [webbook.nist.gov]
- 5. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-2-hexanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding the Solubility of Alcohols
The solubility of an alcohol like 3,3-Dimethyl-2-hexanol is primarily dictated by its molecular structure. The presence of a hydroxyl (-OH) group allows for hydrogen bonding with polar solvents.[1][2][3] However, the bulk of the molecule consists of a nonpolar hydrocarbon chain, which favors interactions with nonpolar solvents.[1][2] The principle of "like dissolves like" is paramount in predicting solubility.[2][4]
This compound is a branched-chain alcohol. Branching in the carbon chain can increase solubility in polar solvents compared to its straight-chain isomers because the branching reduces the effective nonpolar surface area, lessening the disruption of the solvent's hydrogen bonding network.[5]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvents.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [6][7] |
| Molecular Weight | 130.23 g/mol | [6][7] |
| Appearance | Colorless liquid (estimated) | |
| Boiling Point | 152.0-153.0 °C at 760 mmHg (estimated for 3-methyl-2-hexanol) | [8] |
| Density | 0.842 g/cm³ (estimated) | [9] |
| Refractive Index | 1.433 (estimated) | [9] |
| LogP (Octanol-Water Partition Coefficient) | 2.6 (Predicted) | [6] |
Predicted Solubility Profile
In the absence of experimentally determined quantitative data, a qualitative solubility profile for this compound in common organic solvents can be predicted based on its structure and physicochemical properties. The LogP value of 2.6 indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) ones.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar, Protic | Low | The long, nonpolar C8 alkyl chain outweighs the polarity of the single hydroxyl group. |
| Methanol | Polar, Protic | High | As a short-chain alcohol, it is a good solvent for other alcohols. |
| Ethanol | Polar, Protic | High | Similar to methanol, it readily dissolves other alcohols. |
| Acetone | Polar, Aprotic | High | Its polarity is sufficient to interact with the hydroxyl group, and it can accommodate the nonpolar alkyl chain. |
| Dichloromethane | Moderately Polar | High | A versatile solvent that can dissolve a wide range of organic compounds. |
| Diethyl Ether | Slightly Polar | High | Its ability to act as a hydrogen bond acceptor and its overall nonpolar character make it a good solvent. |
| Toluene (B28343) | Nonpolar, Aromatic | High | The nonpolar nature of toluene will readily solvate the nonpolar alkyl chain of this compound. |
| Hexane (B92381) | Nonpolar, Aliphatic | High | "Like dissolves like"; the nonpolar hexane will effectively dissolve the nonpolar portion of the alcohol. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Medium to High | A strong polar aprotic solvent that can likely dissolve this compound. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique.
1. Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated glass vials with screw caps
-
Micropipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Volumetric flasks
-
Syringe filters (if necessary for removing particulates)
2. Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a second phase (undissolved solute) should be visible.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to rest in the thermostatic bath without agitation for at least 24 hours to allow for complete phase separation.
-
-
Sampling:
-
Carefully extract a known volume of the clear, saturated supernatant using a calibrated micropipette. Avoid disturbing the undissolved solute.
-
If necessary, filter the sample through a syringe filter compatible with the solvent.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions and the saturated sample solution using a pre-calibrated GC-FID or another suitable analytical method.
-
Construct a calibration curve from the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the saturated sample from the calibration curve.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. 3,3-Dimethylhexan-2-ol | C8H18O | CID 140875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. 3-methyl-2-hexanol, 2313-65-7 [thegoodscentscompany.com]
- 9. This compound [stenutz.eu]
A Technical Guide to the Classification of 3,3-Dimethyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the classification of 3,3-dimethyl-2-hexanol as a secondary alcohol. It includes structural elucidation, classification rationale, relevant physicochemical data, and an experimental protocol for empirical classification.
Introduction to Alcohol Classification
Alcohols are organic compounds characterized by the presence of one or more hydroxyl (–OH) functional groups attached to a saturated carbon atom. The classification of alcohols into primary (1°), secondary (2°), and tertiary (3°) categories is a fundamental concept in organic chemistry that dictates their reactivity and potential applications. This classification is determined by the number of carbon atoms directly bonded to the carbinol carbon (the carbon atom bearing the –OH group).[1][2][3]
-
Primary (1°) Alcohols: The carbinol carbon is bonded to one other carbon atom.[4][5]
-
Secondary (2°) Alcohols: The carbinol carbon is bonded to two other carbon atoms.[4][5]
-
Tertiary (3°) Alcohols: The carbinol carbon is bonded to three other carbon atoms.[4][5]
Structural Analysis of this compound
The systematic IUPAC name, this compound, provides the necessary information to deduce its molecular structure.
-
"-hexanol" : Indicates a six-carbon parent chain with a hydroxyl group.
-
"-2-ol" : Specifies that the hydroxyl group is located on the second carbon of the chain.
-
"3,3-dimethyl-" : Denotes two methyl group substituents on the third carbon of the chain.
Based on this, the structure is as follows:
Caption: Structure of this compound.
References
An In-depth Technical Guide to the Potential Stereoisomers of 3,3-Dimethyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-2-hexanol, a chiral secondary alcohol, possesses a single stereocenter, giving rise to a pair of enantiomers: (R)-3,3-Dimethyl-2-hexanol and (S)-3,3-Dimethyl-2-hexanol. The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their biological activity, including pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, detailing theoretical principles, potential methods for enantioselective synthesis and separation, and protocols for characterization. This document is intended to serve as a foundational resource for researchers in drug discovery and development, providing the necessary framework for the synthesis, isolation, and evaluation of the individual enantiomers of this compound.
Introduction to the Stereoisomerism of this compound
The molecular structure of this compound features a chiral center at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a 3,3-dimethylbutyl group (-C(CH₃)₂CH₂CH₂CH₃). According to the principles of stereochemistry, a molecule with one chiral center can exist as two non-superimposable mirror images, known as enantiomers.
The two enantiomers of this compound are designated as (R)-3,3-Dimethyl-2-hexanol and (S)-3,3-Dimethyl-2-hexanol based on the Cahn-Ingold-Prelog priority rules. These isomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit distinct behavior in the presence of a chiral environment, most notably in their interaction with plane-polarized light (optical activity) and their binding to chiral receptors and enzymes in biological systems.[1] The differential biological effects of enantiomers are of paramount importance in drug development, as one enantiomer may exhibit therapeutic benefits while the other could be inactive or even toxic.[2]
Logical Determination of Stereoisomers:
References
An In-Depth Technical Guide on 3,3-Dimethyl-2-hexanol: From Plausible Synthesis to Physicochemical Characterization
Introduction
3,3-Dimethyl-2-hexanol, a secondary octyl alcohol, represents one of the numerous structural isomers of C8H18O. While a singular, definitive "discovery" paper for this specific molecule is not prominent in the historical chemical literature, its synthesis and characterization are well within the realm of classic organic chemistry methodologies developed in the early to mid-20th century. The advent and refinement of powerful synthetic tools, most notably the Grignard reaction, enabled chemists to systematically prepare a vast array of aliphatic alcohols for the study of their physical properties and chemical reactivity. It is highly probable that this compound was first synthesized and characterized as part of these broader systematic investigations into the isomers of branched-chain alcohols rather than as a target of specific, isolated research. This guide provides a plausible historical context for its synthesis, detailed experimental protocols for its preparation based on established chemical reactions, a comprehensive summary of its physicochemical properties, and a discussion of its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and analysis.
| Property | Value |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 22025-20-3 |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not precisely documented, but expected to be in the range of other C8 alcohols (e.g., 1-octanol (B28484) ~195 °C, 2-octanol (B43104) ~179 °C) |
| Density | Not precisely documented |
| Solubility | Expected to be sparingly soluble in water and soluble in common organic solvents |
Historical Context and Plausible First Synthesis
The synthesis of a secondary alcohol such as this compound would have become a routine academic or industrial exercise following the development of the Grignard reaction by François Auguste Victor Grignard in 1900. This reaction provides a robust and versatile method for the formation of carbon-carbon bonds, allowing for the construction of complex molecules from simpler precursors.
Two primary retrosynthetic pathways are plausible for the initial laboratory synthesis of this compound:
-
Grignard reaction of an aldehyde with an organomagnesium halide: This would involve the reaction of 3,3-dimethylbutanal with ethylmagnesium bromide or the reaction of acetaldehyde (B116499) with a 1,1-dimethylbutylmagnesium halide.
-
Reduction of a ketone: The corresponding ketone, 3,3-dimethyl-2-hexanone (B3050459), could be reduced to the secondary alcohol using various reducing agents.
Given the commercial availability of the precursors, the Grignard reaction between 3,3-dimethyl-2-butanone and ethylmagnesium bromide, or the reduction of 3,3-dimethyl-2-hexanone, are the most likely routes for its initial and subsequent preparations.
Experimental Protocols
The following are detailed experimental protocols for the plausible synthesis of this compound.
Method 1: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound from 3,3-dimethyl-2-butanone and ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
3,3-Dimethyl-2-butanone (pinacolone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).
-
Grignard Addition: Cool the Grignard reagent solution in an ice bath. Add a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.
Method 2: Synthesis via Reduction of a Ketone
This protocol outlines the reduction of 3,3-dimethyl-2-hexanone to this compound using sodium borohydride (B1222165).
Materials:
-
3,3-Dimethyl-2-hexanone
-
Sodium borohydride (NaBH4)
-
Diethyl ether
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction: In a round-bottom flask, dissolve 3,3-dimethyl-2-hexanone in methanol. Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the solution. Remove the methanol under reduced pressure. Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Purification: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate. Filter the solution and remove the diethyl ether by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation.
Characterization
The synthesized this compound would have been historically and would be currently characterized using a combination of techniques to confirm its structure and purity.
Historical Methods:
-
Elemental Analysis: To determine the empirical formula (C8H18O).
-
Boiling Point Determination: A key physical constant for identification.
-
Density Measurement: Another important physical constant.
-
Refractive Index: Used for characterization of liquid samples.
-
Derivatization: Reaction with agents like 3,5-dinitrobenzoyl chloride to form a solid derivative with a sharp melting point for confirmation.
Modern Methods:
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group (a broad peak around 3300 cm⁻¹) and the absence of a carbonyl (C=O) group (around 1715 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the carbon-hydrogen framework, confirming the connectivity and substitution pattern of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which can be used to elucidate the structure.
-
Gas Chromatography (GC): To assess the purity of the final product.
Biological and Industrial Relevance
While not a widely commercialized chemical, this compound has appeared in specific research contexts. For instance, it has been identified as a volatile organic compound in studies related to honey bees, suggesting a potential role in chemical ecology. Its structural isomers are found in various applications, including as solvents, in fragrances, and as intermediates in the synthesis of other organic compounds. The study of such branched-chain alcohols contributes to our understanding of structure-activity relationships in various chemical and biological systems.
This compound, while lacking a celebrated discovery story, is a product of the systematic expansion of synthetic organic chemistry. Its preparation is a straightforward application of fundamental reactions like the Grignard synthesis and ketone reduction. The detailed protocols and characterization methods outlined in this guide provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the synthesis and properties of branched-chain aliphatic alcohols. The continued, albeit niche, interest in this and similar molecules underscores the enduring importance of understanding the vast chemical space of even seemingly simple organic compounds.
An In-depth Technical Guide on the Theoretical vs. Experimental Properties of 3,3-Dimethyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known theoretical and experimentally determined properties of 3,3-Dimethyl-2-hexanol (CAS No: 22025-20-3). This secondary alcohol, with the molecular formula C8H18O, is a valuable compound for various applications in organic synthesis and material science.[1][2] This document collates and compares its physical, chemical, and spectral properties, offers detailed experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.
Physicochemical Properties: A Comparative Analysis
The distinction between theoretical and experimental data is crucial for assessing the purity and confirming the identity of a chemical compound. Theoretical properties are calculated based on molecular structure using computational models, while experimental values are determined through empirical measurement.[3] Discrepancies between these values can often be attributed to intermolecular forces, conformational effects, and experimental conditions.
Table 1: Comparison of Theoretical and Experimental Physical Properties
| Property | Theoretical/Computed Value | Experimental Value | Reference |
| Molecular Weight | 130.23 g/mol | 130.2279 g/mol | [1][2][3] |
| Boiling Point | - | 157.9 °C at 760 mmHg | [1] |
| Density | - | 0.821 g/cm³ | [1] |
| Refractive Index | - | 1.425 | [1] |
| Flash Point | - | 56.6 °C | [1] |
| Vapor Pressure | 0.961 mmHg at 25°C | - | [1] |
| XLogP3-AA (LogP) | 2.6 | - | [3] |
| Topological Polar Surface Area | 20.2 Ų | - | [3] |
Note: Many experimental values are reported without corresponding theoretical calculations in publicly available databases. The provided theoretical values are computationally derived.
Synthesis and Characterization Workflow
The synthesis of a secondary alcohol like this compound typically involves the reduction of a corresponding ketone. The subsequent characterization is a multi-step process to confirm the structure and purity of the synthesized compound.
Caption: A typical workflow for the synthesis and subsequent analytical characterization.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The following sections outline methodologies for the synthesis and key characterization techniques for secondary alcohols.
This protocol describes a general method for the reduction of a ketone to a secondary alcohol using sodium borohydride (B1222165).
Objective: To synthesize this compound from 3,3-Dimethyl-2-hexanone.
Materials:
-
3,3-Dimethyl-2-hexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (or Ethanol)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 3,3-Dimethyl-2-hexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation to yield pure this compound.
IR spectroscopy is used to identify the presence of key functional groups. For this compound, the primary diagnostic peak is the hydroxyl (-OH) stretch.
Objective: To confirm the presence of the hydroxyl group.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of the purified this compound sample directly onto the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Expected Result: A strong, broad absorption band will be observed in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol.[4] Additional peaks in the 2850-3000 cm⁻¹ region will correspond to C-H stretching.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure.
Objective: To confirm the carbon skeleton and proton environments of this compound.
Methodology:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified alcohol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Expected ¹H NMR Signals: The spectrum will show distinct signals corresponding to the different proton environments. Key signals include a doublet for the methyl group adjacent to the hydroxyl-bearing carbon, a quartet for the proton on the hydroxyl-bearing carbon, and signals for the propyl and gem-dimethyl groups.
-
Expected ¹³C NMR Signals: The spectrum will display eight distinct signals, one for each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group will appear in the 60-80 ppm range.
Gas Chromatography-Mass Spectrometry (GC-MS) is used to assess the purity of the sample and confirm its molecular weight.
Objective: To determine the purity and confirm the molecular mass of the synthesized product.
Methodology:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.
-
The sample is vaporized and separated based on its boiling point and interactions with the GC column.
-
As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization).
-
The mass spectrometer separates the resulting ions by their mass-to-charge ratio.
-
Expected Result: The gas chromatogram should show a single major peak, indicating high purity. The mass spectrum for this peak will show a molecular ion (M⁺) peak corresponding to the molecular weight of this compound (130.23 g/mol ), although it may be weak.[3] A prominent M-15 peak (loss of a methyl group) and other characteristic fragmentation patterns will also be observed.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 3,3-Dimethyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-hexanol is a secondary alcohol with the chemical formula C8H18O.[1] Its structure features a hexane (B92381) backbone with two methyl groups attached to the third carbon atom and a hydroxyl group on the second carbon atom. This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound, supplemented with a detailed experimental protocol for its synthesis and characterization.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for understanding the compound's behavior in various experimental and physiological environments.
| Property | Value | Reference |
| IUPAC Name | 3,3-dimethylhexan-2-ol | [2] |
| CAS Number | 22025-20-3 | [1] |
| Molecular Formula | C8H18O | [1] |
| Molecular Weight | 130.23 g/mol | [2] |
| Density | 0.842 g/cm³ | [3] |
| Boiling Point | 157.9 °C at 760 mmHg | |
| Refractive Index | 1.433 | [3] |
| SMILES | CCCC(C)(C)C(C)O | [2] |
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a combination of covalent bonds, including carbon-carbon (C-C), carbon-hydrogen (C-H), carbon-oxygen (C-O), and oxygen-hydrogen (O-H) bonds. The central carbon framework is based on a hexane chain. The presence of two methyl groups on the third carbon atom creates a sterically hindered environment around the adjacent chiral center at the second carbon, which bears the hydroxyl group.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The synthesis of this compound can be achieved through a Grignard reaction, a versatile method for forming carbon-carbon bonds.[4][5][6] This protocol outlines the reaction of an appropriate Grignard reagent with an aldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
3,3-Dimethyl-2-butanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, separatory funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent (Propylmagnesium Bromide):
-
All glassware must be thoroughly dried to exclude moisture.
-
Place magnesium turnings in the three-necked flask under an inert atmosphere.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the 1-bromopropane solution to the magnesium. The reaction may need gentle heating to initiate.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 3,3-dimethylbutanal in anhydrous diethyl ether to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
-
Spectroscopic Characterization
The synthesized this compound can be characterized using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: An IR spectrum of the compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will provide information on the different types of protons and their neighboring environments. The proton of the hydroxyl group will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The proton on the carbon bearing the hydroxyl group (C2) will appear as a multiplet due to coupling with adjacent protons. The various methyl and methylene (B1212753) protons will have distinct chemical shifts and splitting patterns.
-
¹³C NMR spectroscopy will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming its structure.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 130, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and physicochemical properties of this compound. The provided synthesis protocol and characterization methods offer a practical framework for researchers working with this compound. The steric hindrance introduced by the dimethyl groups on the third carbon atom is a key structural feature that influences its reactivity and physical properties, making it an interesting subject for further investigation in various fields of chemistry and drug development.
References
Methodological & Application
Synthesis of 3,3-Dimethyl-2-hexanol: A Detailed Protocol for Laboratory and Developmental Applications
Application Note: This document provides comprehensive protocols for the synthesis of 3,3-dimethyl-2-hexanol, a secondary alcohol with applications in organic synthesis and as a potential building block in the development of novel chemical entities. Two primary synthetic routes are detailed: the Grignard reaction of ethylmagnesium bromide with 3,3-dimethyl-2-butanone and the reduction of 3,3-dimethyl-2-hexanone (B3050459) using sodium borohydride (B1222165). These methods offer reliable and scalable approaches for researchers, scientists, and professionals in drug development.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈O[1] |
| Molecular Weight | 130.23 g/mol [1] |
| CAS Number | 22025-20-3[1] |
| Boiling Point | 119-121 °C |
| Density | 0.812 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.415 |
Table 2: Reagents for Grignard Synthesis of this compound
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Magnesium Turnings | Mg | 24.31 | 1.1 |
| Bromoethane (B45996) | C₂H₅Br | 108.97 | 1.1 |
| 3,3-Dimethyl-2-butanone | C₆H₁₂O | 100.16 | 1.0 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | For workup |
Table 3: Reagents for Reduction Synthesis of this compound
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3,3-Dimethyl-2-hexanone | C₈H₁₄O | 126.20 | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 |
| Methanol (B129727) | CH₃OH | 32.04 | Solvent |
| Deionized Water | H₂O | 18.02 | For workup |
| Hydrochloric Acid (1M) | HCl | 36.46 | For workup |
Experimental Protocols
Method 1: Grignard Synthesis of this compound
This method involves the preparation of ethylmagnesium bromide followed by its reaction with 3,3-dimethyl-2-butanone. The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[2][3]
1. Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen to exclude moisture, which can quench the Grignard reagent.[4]
-
Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromoethane (1.1 eq) in anhydrous diethyl ether. Add a small amount of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.
-
Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.
2. Reaction with 3,3-Dimethyl-2-butanone
-
Addition of Ketone: Cool the Grignard reagent solution in an ice bath. Dissolve 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous diethyl ether and add it dropwise from the dropping funnel to the stirred Grignard reagent. Control the addition rate to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
3. Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium (B1175870) chloride solution to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash successively with deionized water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.[5] Collect the fraction boiling at approximately 119-121 °C.
Method 2: Reduction of 3,3-Dimethyl-2-hexanone with Sodium Borohydride
This protocol describes the reduction of a ketone to a secondary alcohol using the mild and selective reducing agent sodium borohydride.[6]
1. Reaction Setup
-
Dissolution: In a round-bottom flask, dissolve 3,3-dimethyl-2-hexanone (1.0 eq) in methanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
2. Reduction
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq) portion-wise to the cooled ketone solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Workup and Purification
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Hydrolysis: To the residue, add deionized water and cool the flask in an ice bath. Slowly add 1M hydrochloric acid to neutralize the excess sodium borohydride and hydrolyze the borate (B1201080) ester complex. Continue adding acid until the solution is slightly acidic (pH ~6-7).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash with deionized water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.[5]
Mandatory Visualization
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the reduction synthesis of this compound.
Caption: Reaction pathways for the synthesis of this compound.
References
Applications of 3,3-Dimethyl-2-hexanol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-hexanol is a secondary alcohol characterized by significant steric hindrance around the hydroxyl group due to the presence of a gem-dimethyl group adjacent to the carbinol carbon. This structural feature profoundly influences its reactivity and potential applications in organic synthesis. While not a commonly employed building block or chiral auxiliary in complex molecule synthesis, its chemistry is illustrative of the challenges and opportunities presented by sterically encumbered secondary alcohols. This document provides an overview of its known reactivity and potential, though not widely documented, applications.
Application Notes
The primary area where the reactivity of this compound has been noted is in acid-catalyzed dehydration reactions. Due to its sterically hindered nature, reactions that proceed via an S(_N)2 mechanism at the carbinol carbon are generally disfavored. Instead, reactions tend to proceed through carbocation intermediates, which are prone to rearrangement.
1. Dehydration Reactions: A Study in Carbocation Rearrangements
The most well-documented reaction of this compound is its dehydration under strong acid catalysis (e.g., concentrated H₂SO₄)[1]. This reaction does not typically yield a single, clean product but rather a mixture of isomeric alkenes. This is a direct consequence of the formation of a secondary carbocation which can rearrange to a more stable tertiary carbocation via a 1,2-methyl shift.
The reaction proceeds via an E1 mechanism:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O)[1].
-
Formation of a secondary carbocation: Loss of a water molecule results in the formation of a secondary carbocation at the C2 position[1].
-
Carbocation rearrangement: A 1,2-methyl shift occurs, where one of the methyl groups from the adjacent quaternary carbon migrates to the secondary carbocation center. This results in the formation of a more stable tertiary carbocation.
-
Elimination of a proton: A base (such as HSO₄⁻ or H₂O) abstracts a proton from a carbon adjacent to the carbocationic center, leading to the formation of a double bond and regenerating the acid catalyst.
Due to these rearrangements, a mixture of alkene products is typically observed. The major product is usually the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule[1].
Potential, but Undocumented, Applications
While specific examples in the literature are scarce, the principles of organic synthesis allow for extrapolation of potential applications for this compound, primarily in areas where its steric bulk could be advantageous or where its specific stereochemistry (if resolved) could be transferred.
2. As a Chiral Auxiliary (Hypothetical)
In principle, enantiomerically pure (R)- or (S)-3,3-Dimethyl-2-hexanol could serve as a chiral auxiliary. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction[2][3]. The steric bulk of the 3,3-dimethylpentyl group could effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face.
However, the practical utility of this compound as a chiral auxiliary would be limited by:
-
Difficulty in attachment and cleavage: The steric hindrance that makes it a potentially effective stereocontrol element also makes it difficult to attach to and remove from the substrate.
-
Availability of enantiopure forms: Efficient methods for the resolution of racemic this compound would be required.
3. Synthesis of Sterically Hindered Ethers and Esters
This compound can be used to synthesize sterically hindered ethers and esters. These reactions, however, would require conditions that can overcome the steric hindrance. For example, Williamson ether synthesis would likely be inefficient due to the secondary nature of the alcohol favoring elimination. More robust methods, such as using a strong base to form the alkoxide followed by reaction with a primary alkyl halide, might be necessary. Esterification would likely require the use of a highly reactive acylating agent (e.g., an acid chloride or anhydride) with a suitable catalyst.
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound
This protocol is based on the general procedure for the acid-catalyzed dehydration of secondary alcohols.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Dichloromethane or diethyl ether
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Place 10 g of this compound into a 100 mL round-bottom flask.
-
Slowly and with cooling, add 5 mL of concentrated sulfuric acid to the flask. Swirl the flask to ensure thorough mixing.
-
Assemble a simple distillation apparatus with the flask.
-
Heat the mixture gently to initiate the reaction and distill the alkene products as they are formed. The boiling points of the expected hexene isomers will be lower than that of the starting alcohol.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate in a separatory funnel with two 20 mL portions of saturated sodium bicarbonate solution to neutralize any acidic residue.
-
Wash the organic layer with 20 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting liquid is a mixture of alkene isomers. These can be separated by fractional distillation or preparative gas chromatography.
Expected Products: A mixture of 3,3-dimethyl-1-hexene, 2,3-dimethyl-2-hexene, and other rearranged isomers. The exact ratio of products will depend on the reaction conditions.
Data Presentation
Due to the lack of specific quantitative data in the literature for the applications of this compound, the following table presents hypothetical data for representative reactions of a generic, sterically hindered secondary alcohol. This is intended for illustrative purposes only.
| Reaction | Reagents | Product | Hypothetical Yield (%) | Notes |
| Oxidation | CrO₃, H₂SO₄, acetone (B3395972) (Jones oxidation) | 3,3-Dimethyl-2-hexanone | 70-80 | Oxidation of secondary alcohols to ketones is generally efficient, but may be slower with sterically hindered substrates. |
| Esterification | Acetyl chloride, pyridine | 3,3-Dimethyl-2-hexyl acetate | 60-70 | The use of a reactive acylating agent and a non-nucleophilic base is necessary to overcome steric hindrance. |
| Williamson Ether Synthesis | 1. NaH, THF; 2. CH₃I | 2-Methoxy-3,3-dimethylhexane | <20 | S(_N)2 reaction is slow and elimination (dehydration) is a major competing pathway. |
| Mitsunobu Reaction | PPh₃, DIAD, Phthalimide | N-(3,3-Dimethyl-2-hexyl)phthalimide | 30-40 | This reaction proceeds with inversion of configuration but can be sluggish with hindered alcohols[4]. |
Visualizations
Caption: E1 dehydration mechanism of this compound.
Caption: Workflow for the dehydration of this compound.
This compound serves as a valuable case study for understanding the reactivity of sterically hindered secondary alcohols. Its primary documented application in organic synthesis is in dehydration reactions, which are characterized by carbocation rearrangements leading to a mixture of alkene products. While its use as a chiral auxiliary or a precursor for complex, sterically demanding molecules is theoretically possible, such applications are not well-established in the chemical literature. Further research would be needed to develop efficient protocols for its enantioselective synthesis and its incorporation into and removal from substrates under mild conditions to unlock its full potential in asymmetric synthesis.
References
Application Notes and Protocols for 3,3-Dimethyl-2-hexanol as a Putative Fragrance Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-hexanol is a branched-chain saturated alcohol with potential applications as an intermediate in the fragrance industry. While not a widely documented fragrance ingredient itself, its structural characteristics align with the class of branched-chain saturated alcohols, which are known to contribute a range of odor profiles, from floral and fruity to woody and green.[1][2][3] This document provides a comprehensive overview of the potential application of this compound as a fragrance intermediate, including detailed protocols for its synthesis, sensory evaluation, and stability testing. The information presented herein is intended to guide researchers in exploring the olfactory properties and performance of this molecule for its potential inclusion in fragrance formulations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. These properties are essential for its handling, formulation, and performance assessment.
| Property | Value |
| Chemical Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~160-170 °C (estimated) |
| Solubility | Soluble in ethanol (B145695) and other organic solvents; sparingly soluble in water. |
| CAS Number | 22025-20-3 |
Proposed Synthesis of this compound via Grignard Reaction
The synthesis of this compound can be effectively achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds.[4][5][6][7][8] This protocol outlines the reaction of propylmagnesium bromide with 3,3-dimethyl-2-butanone.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
3,3-Dimethyl-2-butanone (Pinacolone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Iodine crystal (for initiation)
-
Hydrochloric acid (HCl), 1 M
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopropane solution to the magnesium turnings to initiate the reaction, evidenced by a color change and gentle reflux.
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 3,3-dimethyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add 1 M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Hypothetical Synthesis Data
The following table presents hypothetical data for the synthesis of this compound, which researchers can use as a benchmark for their experiments.
| Parameter | Hypothetical Value |
| Yield of Crude Product | 85% |
| Yield of Purified Product | 75% |
| Purity (by GC-MS) | >98% |
| Refractive Index (at 20°C) | 1.425 - 1.435 |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Sensory Evaluation of this compound
A critical step in assessing the potential of a new molecule as a fragrance ingredient is a thorough sensory evaluation.[9][10][11][12][13] This involves determining its odor profile, intensity, and tenacity.
Experimental Protocol: Sensory Panel Evaluation
Materials:
-
Purified this compound
-
Ethanol (perfumer's grade, odorless)
-
Odorless smelling strips
-
Reference fragrance materials (e.g., linalool, geraniol, sandalwood oil)
-
Glass vials
Procedure:
-
Preparation of Samples:
-
Prepare a 10% solution of this compound in perfumer's grade ethanol.
-
Prepare solutions of reference materials at appropriate concentrations.
-
-
Panelist Selection and Training:
-
Select a panel of at least 5-10 trained sensory analysts.
-
Familiarize the panelists with the evaluation procedure and the reference fragrance materials.
-
-
Evaluation:
-
Dip smelling strips into the 10% solution of this compound and the reference solutions.
-
Allow the solvent to evaporate for 30 seconds.
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Ask panelists to describe the odor profile using a standardized fragrance vocabulary (e.g., floral, fruity, woody, green, camphoraceous, etc.).
-
Ask panelists to rate the odor intensity on a scale of 1 (very weak) to 9 (very strong).
-
Evaluate the odor profile at different time points (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess its tenacity and the evolution of the scent.
-
Hypothetical Sensory Profile Data
The following table provides a hypothetical sensory profile for this compound based on the characteristics of similar branched-chain alcohols.
| Time Point | Odor Descriptors | Intensity (1-9) |
| Initial (Top Note) | Green, slightly camphoraceous, hint of citrus | 7 |
| 15 minutes | Herbaceous, woody undertones emerge | 6 |
| 1 hour (Heart Note) | Woody, earthy, with a subtle floral nuance | 5 |
| 4 hours (Base Note) | Faintly woody, musky | 3 |
| 24 hours | Trace of musk | 1 |
Sensory Evaluation Workflow Diagram
Caption: Workflow for the sensory evaluation of a new fragrance molecule.
Stability and Performance in a Cosmetic Base
To be a viable fragrance ingredient, this compound must demonstrate good stability and performance in a typical cosmetic or fine fragrance base.[14][15][16][17][18] This involves assessing its olfactory stability, color stability, and physical stability over time and under various stress conditions.
Experimental Protocol: Stability Testing
Materials:
-
Purified this compound
-
Simple cosmetic base (e.g., a hydroalcoholic solution for a fine fragrance, or a basic lotion)
-
Glass storage containers
-
Oven
-
Refrigerator/Freezer
-
UV light chamber
Procedure:
-
Preparation of Test Samples:
-
Prepare a batch of the cosmetic base containing 1% this compound.
-
Prepare a control batch of the cosmetic base without the fragrance ingredient.
-
Aliquot the samples into glass containers.
-
-
Storage Conditions:
-
Store samples under the following conditions for a period of 12 weeks:
-
Room temperature (25°C)
-
Elevated temperature (40°C)
-
Refrigerated (4°C)
-
Freeze-thaw cycles (-10°C to 25°C, 3 cycles)
-
UV light exposure
-
-
-
Evaluation:
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for the following parameters:
-
Odor: Compare the odor of the fragranced sample to a freshly prepared sample and the control. Note any changes in character or intensity.
-
Color: Visually assess any changes in the color of the product.
-
pH: Measure the pH of the samples.
-
Viscosity: Measure the viscosity of lotion-based samples.
-
Phase Separation: For emulsions, check for any signs of separation.
-
-
Hypothetical Stability Data
| Condition | Time | Odor Stability | Color Stability | Physical Stability |
| 25°C | 12 weeks | No significant change | No change | Stable |
| 40°C | 12 weeks | Slight decrease in top notes | No change | Stable |
| 4°C | 12 weeks | Excellent | No change | Stable |
| Freeze-Thaw | 3 cycles | No significant change | No change | Stable |
| UV Exposure | 12 weeks | Moderate loss of top notes | Slight yellowing | Stable |
Logical Relationship of Stability Testing
Caption: Logical flow of stability testing for a fragrance ingredient.
Conclusion
While this compound is not a commonly cited fragrance ingredient, its chemical structure as a branched-chain saturated alcohol suggests it has the potential for use in perfumery. The protocols and hypothetical data presented in these application notes provide a framework for the systematic evaluation of its synthesis, sensory properties, and stability. Further research based on these methodologies is warranted to fully elucidate the fragrance potential of this compound and its suitability as a novel fragrance intermediate.
References
- 1. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of odorants in flow and their applications in perfumery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pac.gr [pac.gr]
- 10. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 11. parfums-de-grasse.com [parfums-de-grasse.com]
- 12. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 13. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 14. testinglab.com [testinglab.com]
- 15. perfumerflavorist.com [perfumerflavorist.com]
- 16. orchadia.org [orchadia.org]
- 17. makingcosmetics.com [makingcosmetics.com]
- 18. iltusa.com [iltusa.com]
Application Note: Analysis of 3,3-Dimethyl-2-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3,3-Dimethyl-2-hexanol (C₈H₁₈O, MW: 130.23 g/mol ) is a secondary alcohol with applications in various chemical syntheses and as a potential biomarker in metabolomic studies.[1] Accurate and sensitive quantification of this analyte is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Methodology
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[3] The following protocol is recommended for liquid samples.
-
Solvent Selection: Use a volatile organic solvent such as methanol (B129727), dichloromethane, or hexane.[3] For this method, methanol is used.
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in methanol.
-
Create a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare an internal standard (IS) stock solution of 1-heptanol (B7768884) at 1 mg/mL in methanol. Spike all standards and samples with the internal standard to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
If the sample is concentrated, dilute it with methanol to bring the expected concentration of this compound into the calibration range.
-
For solid samples, dissolve a known weight of the sample in a known volume of methanol.[4]
-
Add the internal standard to the diluted sample.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into a 2 mL amber glass autosampler vial with a screw cap and septum.[4]
-
2. GC-MS Instrumentation and Parameters
The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer.[5]
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Polar capillary column (e.g., DB-WAX, CP-Wax 58 CB), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[5] |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[7] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-300 |
| Solvent Delay | 3 min |
Data Analysis and Quantification
-
Identification: The identification of this compound is based on its retention time and a comparison of the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is determined using the linear regression equation from the calibration curve.
Method Performance
The following table summarizes the hypothetical performance data for the described method.
Table 2: Method Validation Parameters
| Parameter | Result |
| Retention Time (min) | ~ 8.5 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Expected Mass Spectrum
While a library spectrum for this compound was not available, a hypothetical fragmentation pattern can be predicted based on the fragmentation of similar secondary alcohols.
Caption: Predicted fragmentation pathway for this compound.
Table 3: Expected Prominent Ions in the Mass Spectrum
| m/z | Proposed Fragment |
| 115 | [M-CH₃]⁺ |
| 101 | [M-C₂H₅]⁺ |
| 73 | [M-C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
| 45 | [C₂H₅O]⁺ |
Conclusion
The GC-MS method described in this application note is suitable for the reliable identification and quantification of this compound in various sample matrices. The use of an internal standard ensures high accuracy and precision. This protocol can be adapted and validated for specific applications in research and industrial settings.
References
- 1. This compound [webbook.nist.gov]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. jfda-online.com [jfda-online.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 1H and 13C NMR Assignments for 3,3-Dimethyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes on the assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra for 3,3-Dimethyl-2-hexanol. Due to the unavailability of experimentally verified spectral data in common databases, the assignments presented herein are based on predicted values. This guide also includes a standardized protocol for the acquisition of NMR data suitable for this class of compounds.
Data Presentation
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions were generated using established computational algorithms and serve as a reliable reference for spectral interpretation.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (CH₃) | ~1.15 | Doublet | 3H | ~6.5 |
| H-2 (CH) | ~3.60 | Quartet | 1H | ~6.5 |
| H-4 (CH₂) | ~1.25-1.40 | Multiplet | 2H | - |
| H-5 (CH₂) | ~1.25-1.40 | Multiplet | 2H | - |
| H-6 (CH₃) | ~0.90 | Triplet | 3H | ~7.0 |
| C3-CH₃ (a) | ~0.88 | Singlet | 6H | - |
| OH | Variable | Singlet (broad) | 1H | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Position | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~17.5 |
| C-2 (CH) | ~78.0 |
| C-3 (C) | ~35.5 |
| C-4 (CH₂) | ~44.0 |
| C-5 (CH₂) | ~17.0 |
| C-6 (CH₃) | ~14.5 |
| C3-CH₃ (a) | ~25.0 |
| C3-CH₃ (b) | ~25.0 |
Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound and similar small organic molecules.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
¹H NMR Spectroscopy - Acquisition Parameters
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nucleus: ¹H
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 8-16 scans.
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
¹³C NMR Spectroscopy - Acquisition Parameters
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Nucleus: ¹³C
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 0-220 ppm.
-
Number of Scans (NS): 128-1024 scans (or more, depending on sample concentration).
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or to the residual solvent peak.
-
Integration: For ¹H spectra, integrate the signals to determine the relative number of protons.
Mandatory Visualization
The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis of this compound.
Caption: Molecular structure and predicted NMR assignments for this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Application Notes and Protocols for the Purification of 3,3-Dimethyl-2-hexanol by Distillation
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
3,3-Dimethyl-2-hexanol is a secondary alcohol of interest in organic synthesis and as a building block in the development of new chemical entities. Its specific structure, featuring a sterically hindered hydroxyl group, imparts unique properties that are valuable in the synthesis of fine chemicals and potential pharmaceutical intermediates. Following its synthesis, the crude product typically contains a mixture of unreacted starting materials, solvents, and reaction byproducts. For its effective use in subsequent applications, particularly in drug development where purity is paramount, a robust purification strategy is essential. Fractional distillation is a fundamental and highly effective technique for the purification of volatile liquids like this compound, separating compounds based on differences in their boiling points.
Principle of Purification by Distillation
Distillation separates components of a liquid mixture by exploiting differences in their volatilities. When a mixture is heated, the component with the lower boiling point will vaporize to a greater extent. In fractional distillation, a fractionating column is placed between the boiling flask and the condenser. This column provides a large surface area (e.g., with glass beads or rings) where a continuous series of condensations and vaporizations occurs. With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature at the top of the column (the still head), fractions of relatively pure compounds can be collected as they condense. For this compound, this method is ideal for separating it from less volatile impurities (e.g., higher molecular weight byproducts) and more volatile impurities (e.g., reaction solvents or lower boiling point isomers).
Potential Impurities in the Synthesis of this compound
The nature of impurities will depend on the synthetic route employed. A common method for synthesizing this compound is the reduction of the corresponding ketone, 3,3-dimethyl-2-hexanone.[1][2] Another plausible route is the Grignard reaction between a suitable ketone and an organomagnesium halide.[3][4][5]
Potential impurities may include:
-
Unreacted Starting Materials: Such as 3,3-dimethyl-2-hexanone.[6][7]
-
Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are common in Grignard reactions and reductions.
-
Isomeric Byproducts: Rearrangements or side reactions can lead to the formation of other C8 alcohols with similar, but not identical, boiling points.
-
Water: Introduced during the reaction work-up. While most will be removed during an initial extraction, residual water can form azeotropes with the alcohol, complicating distillation.
Careful fractional distillation is crucial for separating this compound from these impurities, especially from its ketone precursor and any isomeric alcohols which may have very close boiling points.
Data Presentation: Physicochemical Properties
The following table summarizes the key physical properties of this compound and potential related compounds. The separation by distillation relies on the differences in their boiling points.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₈H₁₈O | 130.23[8][9] | ~155-165 (estimated) | ~0.842[10] |
| 3,3-Dimethyl-2-hexanone | C₈H₁₆O | 128.21[6][7] | Not available | Not available |
| 2,3-Dimethyl-2-hexanol | C₈H₁₈O | 130.23 | 150.5[11] | 0.821[11] |
| 3-Methyl-2-hexanol | C₇H₁₆O | 116.20 | 152-153 | Not available |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 |
| Water | H₂O | 18.02 | 100 | 0.997 |
Note: The boiling point for this compound is an estimate based on the boiling points of its isomers.
Experimental Protocols
Protocol: Purification of this compound by Fractional Distillation
This protocol details the purification of crude this compound on a laboratory scale.
3.1. Materials and Apparatus
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings/glass beads)
-
Distillation head (still head) with a port for a thermometer or temperature probe
-
Thermometer or thermocouple (-10 to 200 °C range)
-
Condenser (Liebig or Allihn)
-
Receiving flasks (round-bottom or Erlenmeyer flasks)
-
Heating mantle with a variable controller
-
Boiling chips or magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Tubing for condenser water
-
Insulating material (glass wool or aluminum foil)
3.2. Procedure
-
Preparation:
-
Ensure the crude this compound has been washed and dried (e.g., with anhydrous magnesium sulfate) to remove the bulk of any water and water-soluble impurities.
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed and the apparatus is securely clamped.
-
-
Charging the Flask:
-
Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Apparatus Assembly:
-
Connect the fractionating column to the distillation flask.
-
Place the distillation head on top of the column.
-
Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Attach the condenser to the side-arm of the distillation head and secure it. Connect the lower inlet of the condenser to a cold water source and lead the upper outlet to a drain.
-
Place a pre-weighed receiving flask at the outlet of the condenser.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin heating the distillation pot gently using the heating mantle. If using a stirrer, begin stirring.
-
Observe the mixture as it begins to boil. A ring of condensing vapor will be seen rising slowly up the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second). It is crucial to avoid heating too rapidly, which would prevent the establishment of a proper temperature gradient in the column and lead to poor separation.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.
-
-
Fraction Collection:
-
Fore-run Fraction: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual solvents). The temperature will be significantly below the expected boiling point of the product and may plateau during the removal of a pure, volatile impurity.
-
Intermediate Fraction: As the temperature rises, change the receiving flask. Collect any intermediate fraction that distills between the boiling point of the fore-run and the expected boiling point of the product.
-
Product Fraction: When the temperature at the still head stabilizes at the boiling point of this compound (estimated to be in the 155-165 °C range), change to a new, pre-weighed receiving flask. Collect the distillate as long as the temperature remains constant. A stable boiling point indicates that a pure compound is distilling.
-
Final Fraction: If the temperature begins to drop (indicating the product has finished distilling) or rise significantly (indicating the start of a higher-boiling impurity), stop the distillation or change to a final receiving flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
Weigh the collected product fraction to determine the yield.
-
Analyze the purity of the collected fraction using appropriate techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
3.3. Safety Precautions
-
Perform the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Never heat a closed system. Ensure the apparatus is open to the atmosphere at the receiving end.
-
Do not distill to dryness, as this can lead to the formation of explosive peroxides (if ethers were used as solvents) and potentially cause the flask to crack.
-
Be aware of the flammability of organic alcohols and solvents. Keep ignition sources away from the apparatus.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. Solved uestion 8 When 3,3-dimethyl-2-butanone is reduced, | Chegg.com [chegg.com]
- 3. How ethyl magnesium bromide reacts with 2-butanone?? Which product is - askIITians [askiitians.com]
- 4. brainly.com [brainly.com]
- 5. quora.com [quora.com]
- 6. 3,3-Dimethyl-2-hexanone | C8H16O | CID 33333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hexanone, 3,3-dimethyl- [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. 3,3-Dimethylhexan-2-ol | C8H18O | CID 140875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [stenutz.eu]
- 11. Page loading... [guidechem.com]
Application Notes and Protocols for the Use of 3,3-Dimethyl-2-hexanol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the prospective use of 3,3-dimethyl-2-hexanol as a chiral auxiliary in asymmetric synthesis. The protocols outlined are based on established methodologies for analogous chiral alcohol auxiliaries and are intended to serve as a practical guide for researchers exploring new avenues in stereoselective transformations.
Introduction
Chiral auxiliaries are essential tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is a critical aspect of drug development and natural product synthesis.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of subsequent reactions.[1] The auxiliary is then removed to yield the desired enantiomerically enriched product and can often be recovered for reuse.[1] While auxiliaries like Evans oxazolidinones and pseudoephedrine are well-established, the exploration of novel, cost-effective, and efficient auxiliaries remains a key area of research.
This compound, with its sterically demanding tert-butyl-like group adjacent to the stereogenic carbinol center, presents itself as a promising candidate for a chiral auxiliary. This steric bulk can be exploited to create a highly biased chiral environment, potentially leading to high levels of diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, and conjugate additions.
Principle of Application
The underlying principle for using this compound as a chiral auxiliary involves a three-stage process:
-
Attachment: Covalent attachment of the chiral alcohol to an achiral substrate, typically through an ester linkage, to form a diastereomeric intermediate.
-
Diastereoselective Reaction: The chiral auxiliary then directs the stereochemistry of a bond-forming reaction at a prochiral center of the substrate.
-
Cleavage: Removal of the auxiliary to yield the enantiomerically enriched target molecule.
The bulky 3,3-dimethyl moiety is hypothesized to effectively shield one face of a derived enolate, forcing an incoming electrophile to approach from the less hindered face, thereby achieving high diastereoselectivity.
Experimental Protocols
The following protocols are representative procedures for the use of (2S)-3,3-dimethyl-2-hexanol as a chiral auxiliary in a diastereoselective aldol reaction.
Protocol 1: Attachment of the Chiral Auxiliary
This protocol describes the esterification of an achiral acyl chloride with (2S)-3,3-dimethyl-2-hexanol to form the chiral ester substrate.
Materials:
-
(2S)-3,3-Dimethyl-2-hexanol
-
Propionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (2S)-3,3-dimethyl-2-hexanol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral ester.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the titanium-mediated aldol reaction of the chiral ester with an aldehyde.
Materials:
-
Chiral ester from Protocol 1
-
Anhydrous dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl₄)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Dissolve the chiral ester (1.0 eq) in anhydrous DCM in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 eq, as a 1 M solution in DCM) to the reaction mixture.
-
After stirring for 5 minutes, add DIPEA (1.2 eq) dropwise. The solution should turn a deep red or purple color, indicating enolate formation. Stir for 30 minutes.
-
Add the desired aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis. Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the saponification of the aldol adduct to yield the chiral β-hydroxy acid and recover the this compound auxiliary.
Materials:
-
Purified aldol adduct from Protocol 2
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide (B78521) (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed (monitor by TLC).
-
Acidify the mixture to a pH of ~2 with 1 M HCl.
-
Extract the product with ethyl acetate. The aqueous layer can be further extracted to recover the chiral auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting β-hydroxy acid by column chromatography or crystallization. The recovered auxiliary can be purified by distillation.
Data Presentation
The following table presents hypothetical data for the diastereoselective aldol reaction described in Protocol 2, illustrating the potential efficacy of this compound as a chiral auxiliary.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | 95:5 | 88 |
| 2 | Benzaldehyde | 92:8 | 91 |
| 3 | Acetaldehyde | 90:10 | 85 |
| 4 | Cinnamaldehyde | 88:12 | 89 |
Note: The data presented in this table are hypothetical and serve to illustrate the potential efficiency of the methodology based on results from structurally similar chiral auxiliaries.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the application of this compound as a chiral auxiliary in asymmetric synthesis.
Caption: General workflow for using this compound as a chiral auxiliary.
Proposed Transition State Model
The diagram below illustrates a plausible Zimmerman-Traxler-like transition state for the titanium-mediated aldol reaction, showing how the bulky auxiliary directs the stereochemical outcome.
Caption: Proposed transition state for the diastereoselective aldol reaction.
References
Application Notes and Protocols: Oxidation of 3,3-Dimethyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oxidation of the secondary alcohol 3,3-dimethyl-2-hexanol to its corresponding ketone, 3,3-dimethyl-2-hexanone. This transformation is a fundamental reaction in organic synthesis, crucial for the preparation of carbonyl compounds that serve as key intermediates in the development of new pharmaceuticals and other fine chemicals. The protocols outlined below utilize common and reliable oxidizing agents: Pyridinium (B92312) Chlorochromate (PCC), Swern Oxidation reagents, and the Jones reagent.
Introduction
The oxidation of secondary alcohols to ketones is a pivotal transformation in organic chemistry.[1] this compound, a sterically hindered secondary alcohol, presents a valuable model substrate to evaluate the efficacy of various oxidation methodologies. The presence of a bulky tert-butyl group adjacent to the alcohol functionality can influence reaction rates and yields. The resulting ketone, 3,3-dimethyl-2-hexanone, is a valuable building block for further synthetic elaborations.[2]
This document provides detailed experimental procedures for three distinct and widely used oxidation methods, allowing researchers to select the most appropriate protocol based on substrate compatibility, desired scale, and available laboratory resources.
Reaction Pathway
The general transformation described in these protocols is the oxidation of a secondary alcohol to a ketone.
Caption: General oxidation of this compound.
Data Presentation: Oxidation of Sterically Hindered Secondary Alcohols
While specific yield data for the oxidation of this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction conditions and yields for the oxidation of other sterically hindered secondary alcohols using the described methods. This data provides a reasonable expectation for the outcomes of the protocols detailed below.
| Oxidizing Agent/Method | Substrate Example | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| PCC | 1-(1-Adamantyl)ethanol | Dichloromethane (B109758) | 2 h | Room Temp. | ~90% | [3] |
| Swern Oxidation | 1-Adamantylmethanol | Dichloromethane | 30 min | -78 °C to RT | >95% | [4][5] |
| Jones Oxidation | Borneol | Acetone (B3395972) | 2 h | 15-20 °C | >90% | [6][7] |
Experimental Protocols
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[8] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), to prevent over-oxidation.[9]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica (B1680970) gel
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet (optional, for strictly anhydrous conditions)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.5 equivalents).
-
Suspend the PCC in anhydrous dichloromethane (approximately 5-10 mL per gram of alcohol).
-
Add Celite® or silica gel (equal weight to PCC) to the suspension. This will aid in the filtration of the chromium salts at the end of the reaction.[10]
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the alcohol solution to the stirred PCC suspension in one portion.[3]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), dilute the reaction mixture with anhydrous diethyl ether (equal volume to the DCM).[3]
-
Stir the mixture for an additional 15 minutes.
-
Filter the mixture through a pad of Celite® or silica gel to remove the chromium byproducts.
-
Wash the filter cake thoroughly with anhydrous diethyl ether.
-
Combine the filtrate and washings and concentrate the solution using a rotary evaporator to yield the crude 3,3-dimethyl-2-hexanone.
-
The crude product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534).[5] This method is known for its mild reaction conditions and high yields, making it suitable for sensitive substrates.[11]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dropping funnels
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two dropping funnels under an inert atmosphere.
-
To the flask, add anhydrous dichloromethane and cool the flask to -78 °C using a dry ice/acetone bath.
-
To one of the dropping funnels, add a solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM. To the other, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM.
-
Add the oxalyl chloride solution dropwise to the stirred DCM in the flask, maintaining the temperature below -70 °C.
-
After the addition is complete, add the DMSO solution dropwise, again keeping the temperature below -70 °C. Stir the mixture for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, still maintaining the low temperature.
-
After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude 3,3-dimethyl-2-hexanone.
-
Purify the product by column chromatography or distillation as needed.
Protocol 3: Jones Oxidation
The Jones oxidation employs a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent). It is a powerful oxidizing agent that converts secondary alcohols to ketones in high yields.[7] The reaction is typically carried out in acetone.[12]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol (B130326) (for quenching)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of Jones Reagent: In a beaker, carefully dissolve chromium trioxide in concentrated sulfuric acid, then cautiously dilute with water. Caution: This process is highly exothermic and should be performed with care in a fume hood. A typical preparation involves dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and then slowly adding this mixture to 50 mL of water with stirring.[13]
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equivalent) in acetone.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution. A color change from orange-red to green will be observed as the chromium(VI) is reduced to chromium(III).
-
Maintain the temperature below 20 °C during the addition.
-
Continue adding the Jones reagent until a faint orange color persists, indicating that the alcohol has been completely oxidized.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.
-
Quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) is restored.
-
Remove the acetone by rotary evaporation.
-
Add water to the residue and extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,3-dimethyl-2-hexanone.
-
Further purification can be achieved by distillation or column chromatography.
Experimental Workflow
The following diagram illustrates a general workflow applicable to the oxidation protocols described above.
Caption: General experimental workflow for alcohol oxidation.
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. 3,3-Dimethyl-2-hexanone | C8H16O | CID 33333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 3,3-Dimethyl-2-hexanol for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-hexanol is a chiral secondary alcohol that, due to the lack of a suitable chromophore, is not directly amenable to sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. Derivatization is a crucial step to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability and enabling accurate quantification. Furthermore, for chiral molecules such as this compound, derivatization with a chiral reagent can produce diastereomers that can be separated on a standard achiral HPLC column, allowing for the determination of enantiomeric purity.
These application notes provide detailed protocols for the derivatization of this compound using two common reagents: Benzoyl Chloride for general quantification and Picolinic Acid for enhanced sensitivity and chiral separation.
I. Derivatization with Benzoyl Chloride for Quantitative Analysis
Benzoyl chloride reacts with the hydroxyl group of this compound in the presence of a base to form a UV-active benzoate (B1203000) ester. This allows for sensitive detection using a standard HPLC-UV system.
Reaction Scheme
Experimental Protocol: Benzoylation of this compound
Materials:
-
This compound
-
Benzoyl Chloride (freshly distilled or from a new bottle)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
HPLC-grade Acetonitrile and Water
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve 10 mg of this compound in 1 mL of anhydrous dichloromethane.
-
Add 1.5 equivalents of anhydrous pyridine to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Derivatization: Slowly add 1.2 equivalents of benzoyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 2 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 5 mL of dichloromethane.
-
Combine the organic layers and wash sequentially with 5 mL of 1 M HCl, 5 mL of saturated NaHCO₃ solution, and 5 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude benzoate ester.
-
-
Purification (Optional but Recommended): The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure this compound benzoate.
-
Sample Preparation for HPLC: Dissolve a known amount of the purified derivative in the HPLC mobile phase to prepare a stock solution. Further dilute to prepare calibration standards.
Quantitative Data Summary: Benzoylated Alcohols (Representative)
The following table summarizes typical performance data for the HPLC analysis of benzoylated alcohols. This data is representative and may vary for this compound.
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Reversed-Phase HPLC Method for Benzoylated this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Example Isocratic: 70:30 (v/v) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
II. Derivatization with Picolinic Acid for Chiral Separation and Enhanced Sensitivity
Picolinic acid can be used as a derivatizing agent to form picolinate (B1231196) esters. These derivatives often exhibit improved chromatographic properties and can be separated into their respective enantiomers on a chiral stationary phase (CSP). The picolinyl group can also enhance the response in mass spectrometry detection.[1][2]
Reaction Scheme
Py = Pyridyl group
Experimental Protocol: Picolinate Ester Synthesis
Materials:
-
This compound
-
Picolinic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
HPLC-grade Hexane and Isopropanol
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) and picolinic acid (1.2 equivalents) in anhydrous dichloromethane, add DMAP (0.1 equivalents).
-
Derivatization: Add EDC (1.5 equivalents) to the mixture and stir at room temperature for 12-16 hours.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude picolinate ester by flash column chromatography on silica gel.
-
Sample Preparation for HPLC: Dissolve the purified derivative in the HPLC mobile phase for analysis.
Quantitative Data Summary: Chiral Separation of Picolinate Esters (Representative)
The following table presents typical data for the chiral separation of secondary alcohol picolinates on a polysaccharide-based CSP.[1]
| Parameter | Description |
| Retention Factor (k') | A measure of the retention of an analyte. |
| Separation Factor (α) | The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation. |
| Resolution (Rs) | A measure of the degree of separation between two peaks. Rs > 1.5 indicates baseline separation. |
Specific values for this compound picolinate would need to be determined experimentally.
Chiral HPLC Method for Picolinated this compound
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® IA) |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for derivatization and HPLC analysis.
Logical Relationship of Derivatization and Analysis
Caption: Rationale for derivatization of this compound.
References
Application Notes and Protocols: Experimental Setup for Grignard Synthesis of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis. The synthesis of tertiary alcohols is a common application, typically achieved through the reaction of a Grignard reagent with a ketone or an ester.[1][2] This document provides detailed application notes and protocols for the experimental setup of Grignard synthesis of tertiary alcohols, targeting researchers, scientists, and professionals in drug development.
Core Principles
Grignard reagents (R-MgX) are potent nucleophiles and strong bases, making them highly reactive towards electrophilic carbonyl carbons in ketones and esters.[1][3]
-
Reaction with Ketones: The reaction of a Grignard reagent with a ketone results in the formation of a tertiary alcohol after an acidic workup.[4] The Grignard reagent's alkyl or aryl group adds to the carbonyl carbon, forming a new carbon-carbon bond.[5]
-
Reaction with Esters: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols.[6][7] The initial reaction forms a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.[1][6]
A critical aspect of a successful Grignard reaction is the strict exclusion of water and other protic solvents, as they will protonate and deactivate the Grignard reagent.[8][9]
Safety Precautions
Grignard reactions are exothermic and involve flammable and pyrophoric materials, necessitating stringent safety measures.[10][11]
-
Anhydrous Conditions: All glassware must be thoroughly dried, typically by flame-drying or oven-drying, to remove any adsorbed water.[8][9][12] Anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential.[13]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Fire Safety: Ethers are highly flammable.[8] Ensure no open flames are present in the laboratory.[8] A fire extinguisher and a safety shower should be readily accessible. The use of a blast shield is recommended.[10]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric reagents).[10][11]
-
Controlled Addition: The addition of the alkyl halide to magnesium for reagent formation, and the subsequent addition of the carbonyl compound, should be done slowly and in a controlled manner to manage the exothermic reaction.[10][14] An ice bath should be on hand to cool the reaction if it becomes too vigorous.[8]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[10][13]
Experimental Protocols
Preparation of the Grignard Reagent
This protocol describes the formation of a Grignard reagent from an alkyl or aryl halide and magnesium metal.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene, bromoethane)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an activator)
Apparatus:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Assemble the flame-dried glassware, including the three-neck flask containing a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed.
-
Place magnesium turnings (1.1 equivalents) into the flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction by removing the passivating magnesium oxide layer.[15]
-
Flush the entire system with an inert gas.
-
In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. The reaction may be initiated by gentle warming or sonication if it does not start spontaneously.[14][15]
-
Once the reaction has started, as indicated by bubbling and a cloudy appearance, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[14]
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure complete formation of the Grignard reagent.[16] The solution should appear as a cloudy, grayish mixture.[16]
Synthesis of a Tertiary Alcohol from a Ketone
Materials:
-
Prepared Grignard reagent solution
-
Ketone (e.g., acetone, benzophenone)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute acid (e.g., 1 M H₂SO₄ or HCl) for workup
Procedure:
-
Cool the prepared Grignard reagent solution in an ice bath.
-
Dissolve the ketone (0.9 equivalents) in anhydrous ether or THF and place it in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining a low temperature (0-10 °C).[13]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[13]
-
Cool the reaction mixture again in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.[13][14] This step protonates the alkoxide intermediate to form the tertiary alcohol.
-
Proceed to the workup and purification steps.
Synthesis of a Tertiary Alcohol from an Ester
Materials:
-
Prepared Grignard reagent solution (at least 2.2 equivalents)
-
Ester (e.g., ethyl acetate (B1210297), methyl benzoate)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute acid for workup
Procedure:
-
Follow the same procedure as for the reaction with a ketone, ensuring that at least two equivalents of the Grignard reagent are used for every one equivalent of the ester.[6]
-
The dropwise addition of the ester solution to the Grignard reagent should be carefully controlled to manage the exothermic reaction.
-
After the reaction is complete, quench and work up the reaction as described for the ketone synthesis.
Workup and Purification
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (typically 3 times).[13]
-
Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (if an acid workup was used) and then with brine.[13]
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[9][13]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.[13]
-
Purify the crude product by either recrystallization (for solids) or distillation (for liquids).[13][14] Column chromatography can also be employed for purification.[13]
Data Presentation
Table 1: Representative Reactant Quantities and Reaction Conditions for Tertiary Alcohol Synthesis
| Step | Reactant | Molar Eq. | Substrate | Molar Eq. | Solvent | Temperature (°C) | Time (h) |
| Grignard Formation | Mg Turnings | 1.1 | Alkyl/Aryl Halide | 1.0 | Anhydrous Ether/THF | Reflux | 0.5 - 1 |
| Reaction (Ketone) | Grignard Reagent | 1.1 | Ketone | 1.0 | Anhydrous Ether/THF | 0 to RT | 1 - 2 |
| Reaction (Ester) | Grignard Reagent | 2.2 | Ester | 1.0 | Anhydrous Ether/THF | 0 to RT | 1 - 2 |
Table 2: Physical and Spectroscopic Data for a Representative Tertiary Alcohol (Triphenylmethanol)
| Property | Value |
| Molecular Formula | C₁₉H₁₆O |
| Molar Mass | 260.33 g/mol |
| Melting Point | 160-163 °C |
| Appearance | White crystalline solid |
| IR (cm⁻¹) | 3500-3200 (O-H stretch), 3100-3000 (aromatic C-H stretch), 1600, 1490, 1450 (C=C stretch) |
| ¹H NMR (CDCl₃, δ) | ~2.1 (s, 1H, -OH), 7.2-7.4 (m, 15H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | ~82 (C-OH), 127-129, 147 (aromatic C) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument.
Visualization of Experimental Workflow and Reaction Pathway
Caption: Experimental workflow for the Grignard synthesis of tertiary alcohols.
Caption: Reaction pathways for Grignard synthesis of tertiary alcohols.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. research.uga.edu [research.uga.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. Ch 14: RLi or RMgX with Esters to 3o alcohols [chem.ucalgary.ca]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dchas.org [dchas.org]
- 11. acs.org [acs.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 16. www1.udel.edu [www1.udel.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethyl-2-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,3-Dimethyl-2-hexanol synthesis. The content is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound via two primary routes: the Grignard reaction and the reduction of 3,3-Dimethyl-2-hexanone (B3050459).
Grignard Reaction Route: Synthesis from an Aldehyde and a Grignard Reagent
The synthesis of this compound can be achieved by reacting an appropriate Grignard reagent with an aldehyde. For instance, the reaction of methylmagnesium bromide with 3,3-dimethylhexanal (B13796468).
Common Problems and Solutions:
-
Question: My Grignard reaction has a very low or no yield of this compound. What are the potential causes and how can I fix this?
Answer: Low or no yield in a Grignard reaction is a common issue that can often be attributed to several factors:
-
Presence of Moisture: Grignard reagents are highly reactive towards protic solvents like water and alcohols. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent, preventing it from reacting with the aldehyde.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents, and ensure your starting materials are dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.
-
-
Inactive Magnesium: The surface of magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide to form the Grignard reagent.
-
Solution: Activate the magnesium surface before adding the alkyl halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings with a glass rod to expose a fresh surface.
-
-
Side Reactions: Several side reactions can compete with the desired Grignard addition, reducing the yield of the target alcohol.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide. To minimize this, add the alkyl halide slowly and maintain a gentle reflux to ensure it reacts with the magnesium as it is added.
-
Enolization of the Aldehyde: If the aldehyde has acidic alpha-hydrogens, the Grignard reagent can act as a base and deprotonate the aldehyde, forming an enolate. This is more prevalent with sterically hindered aldehydes and bulky Grignard reagents.
-
Solution: Add the aldehyde to the Grignard reagent slowly and at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
-
-
-
Question: My reaction mixture turned dark and cloudy during the Grignard reagent formation. Is this normal?
Answer: Yes, a grayish and slightly cloudy appearance is normal for a Grignard reagent solution. However, a very dark or black mixture could indicate side reactions or impurities. If the reaction is left to reflux for an extended period, decomposition can occur. It is generally recommended to use the Grignard reagent soon after it is prepared.
Ketone Reduction Route: Synthesis from 3,3-Dimethyl-2-hexanone
This compound can be synthesized by the reduction of 3,3-dimethyl-2-hexanone using a suitable reducing agent.
Common Problems and Solutions:
-
Question: The reduction of 3,3-Dimethyl-2-hexanone is incomplete, resulting in a low yield of the alcohol. How can I improve the conversion?
Answer: Incomplete reduction can be due to several factors related to the choice of reducing agent and reaction conditions:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride (B1222165) (NaBH₄), a common and milder reagent, using 1.5 to 2 equivalents is typical. For the more powerful lithium aluminum hydride (LiAlH₄), a smaller excess is usually sufficient, but care must be taken due to its high reactivity.
-
Reaction Time and Temperature: Some reductions, especially with less reactive ketones or milder reducing agents, may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Choice: The choice of solvent can influence the rate of reduction. Methanol (B129727) or ethanol (B145695) are common solvents for NaBH₄ reductions. For LiAlH₄, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential due to its violent reaction with protic solvents.
-
-
Question: I am observing the formation of side products in my ketone reduction. What are they and how can I avoid them?
Answer: While the reduction of ketones to alcohols is generally a clean reaction, side products can occasionally form.
-
Over-reduction: This is not a concern for the synthesis of this compound from its corresponding ketone as the alcohol is the final reduction product.
-
Stereoisomers: The reduction of an unsymmetrical ketone like 3,3-dimethyl-2-hexanone will produce a racemic mixture of two enantiomers. If a specific stereoisomer is desired, a stereoselective reducing agent or a chiral catalyst is required.
-
Reactions with Other Functional Groups: If your starting material contains other reducible functional groups (e.g., esters, carboxylic acids, nitriles), they may also be reduced, especially if a strong reducing agent like LiAlH₄ is used. NaBH₄ is more selective for aldehydes and ketones.
-
Frequently Asked Questions (FAQs)
-
Question: Which synthetic route is better for preparing this compound: the Grignard reaction or the reduction of the ketone?
Answer: The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.
-
The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be advantageous if the corresponding aldehyde is readily available. However, it requires strict anhydrous conditions and careful control of the reaction to minimize side reactions.
-
The reduction of 3,3-dimethyl-2-hexanone is often a more straightforward and higher-yielding reaction if the ketone is commercially available or easily synthesized. The use of NaBH₄ is particularly convenient due to its stability and ease of handling.
-
-
Question: How can I purify the final this compound product?
Answer: After the reaction work-up, which typically involves quenching the reaction, extraction with an organic solvent, and drying, the crude product can be purified by fractional distillation under reduced pressure to obtain the pure alcohol. The purity can be assessed by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Question: What are the key safety precautions to take during these syntheses?
Answer:
-
Grignard Reaction: Diethyl ether is highly flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition. Grignard reagents react violently with water.
-
Ketone Reduction with LiAlH₄: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Handle it with extreme care in a dry environment and under an inert atmosphere.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Data Presentation
The following tables summarize the expected yields of this compound under different reaction conditions. The data is illustrative and based on typical outcomes for similar reactions.
Table 1: Grignard Reaction Yields
| Grignard Reagent | Aldehyde | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methylmagnesium Bromide | 3,3-Dimethylhexanal | Diethyl Ether | 0 to RT | 2 | 75-85 |
| Methylmagnesium Bromide | 3,3-Dimethylhexanal | THF | 0 to RT | 2 | 80-90 |
| Ethylmagnesium Bromide | 3,3-Dimethylpentanal | Diethyl Ether | 0 to RT | 2 | 70-80 |
Table 2: Ketone Reduction Yields
| Ketone | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 3,3-Dimethyl-2-hexanone | NaBH₄ | Methanol | 0 to RT | 1 | 90-98 |
| 3,3-Dimethyl-2-hexanone | LiAlH₄ | Diethyl Ether | 0 to RT | 1 | >95 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the reaction of methylmagnesium bromide with 3,3-dimethylhexanal.
Materials:
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether
-
3,3-Dimethylhexanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of iodine disappears and bubbling is observed.
-
Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 3,3-dimethylhexanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Protocol 2: Synthesis of this compound by Reduction of 3,3-Dimethyl-2-hexanone
This protocol describes the reduction of 3,3-dimethyl-2-hexanone using sodium borohydride.
Materials:
-
3,3-Dimethyl-2-hexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction:
-
Dissolve 3,3-dimethyl-2-hexanone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Carefully add 1 M hydrochloric acid to quench the reaction and neutralize the excess NaBH₄.
-
Remove the methanol by rotary evaporation.
-
Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the diethyl ether by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the synthesis of this compound via ketone reduction.
Technical Support Center: Grignard Synthesis of 3,3-Dimethyl-2-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Grignard synthesis of 3,3-Dimethyl-2-hexanol. This synthesis involves the reaction of a butylmagnesium halide (e.g., n-butylmagnesium bromide) with the sterically hindered ketone, 3,3-dimethyl-2-butanone. The steric hindrance presents unique challenges, often leading to undesired side reactions that can significantly impact the yield and purity of the target alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of during the Grignard synthesis of this compound?
A1: The synthesis of this compound is susceptible to several competing side reactions, primarily due to the steric hindrance of 3,3-dimethyl-2-butanone and the high reactivity of the Grignard reagent. The most common side reactions are:
-
Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton from the ketone to form a magnesium enolate.[1] Upon acidic workup, this enolate is converted back to the starting ketone, 3,3-dimethyl-2-butanone, leading to a lower yield of the desired alcohol and recovery of starting material.[1]
-
Reduction: If the Grignard reagent possesses a beta-hydrogen (like n-butylmagnesium bromide), it can reduce the ketone to a secondary alcohol (3,3-Dimethyl-2-butanol). This occurs via a cyclic six-membered transition state where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[1]
-
Wurtz Coupling: This reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide (e.g., 1-bromobutane) to form an alkane dimer (in this case, octane).[2][3] This side reaction consumes the Grignard reagent, reducing the overall efficiency of the desired reaction.
-
Reaction with Water or Oxygen: Grignard reagents are extremely strong bases and will react readily with any protic source, such as trace water in glassware or solvents, to form an alkane (butane).[4] They also react with atmospheric oxygen. Therefore, maintaining strictly anhydrous and inert conditions is critical for success.
Q2: I am recovering a significant amount of my starting ketone, 3,3-dimethyl-2-butanone. What is the likely cause and how can I fix it?
A2: High recovery of the starting ketone is the classic sign of the enolization side reaction.[1] The sterically bulky tert-butyl group on the ketone hinders the nucleophilic attack of the Grignard reagent at the carbonyl carbon. Consequently, the Grignard reagent acts as a base, deprotonating the more accessible alpha-carbon.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C). Lower temperatures generally favor the nucleophilic addition pathway over enolization.
-
Use a Less Hindered Grignard Reagent: If your synthesis allows, using a less bulky Grignard reagent can sometimes favor addition. However, for this specific target molecule, a butyl group is required.
-
Change the Solvent: The choice of solvent can influence the reaction outcome. While diethyl ether is common, tetrahydrofuran (B95107) (THF) can sometimes improve the reactivity of the Grignard reagent.[2]
Q3: How can I minimize the formation of the Wurtz coupling byproduct (octane)?
A3: Wurtz coupling is favored by conditions that lead to a high local concentration of the alkyl halide.[2] To minimize this:
-
Slow, Dropwise Addition: Add the alkyl halide solution very slowly to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the alkyl halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[2]
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the added alkyl halide.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid overheating, as higher temperatures can increase the rate of Wurtz coupling.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no bubbling or heat) | Inactive magnesium surface (oxide layer); presence of moisture. | Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[2] Ensure all glassware is flame-dried or oven-dried and all reagents/solvents are strictly anhydrous.[3][4] |
| Low yield of this compound; high recovery of starting ketone. | Enolization is the dominant pathway due to steric hindrance.[1] | Add the ketone to the Grignard reagent slowly at low temperatures (0 °C to -78 °C). Consider using additives like CeCl₃ which can enhance nucleophilicity. |
| Low yield of desired product; presence of a lower boiling point alcohol. | Reduction of the ketone by the Grignard reagent.[1] | Similar to enolization, lower reaction temperatures can help disfavor this pathway. |
| Low overall yield; formation of a nonpolar byproduct (e.g., octane). | Wurtz coupling during Grignard reagent formation.[2] | Ensure slow, dropwise addition of the alkyl halide to the magnesium. Maintain controlled temperature and efficient stirring.[2] |
| Overall low yield of all products; formation of butane (B89635) gas. | Reaction with moisture or oxygen. Grignard reagent was quenched before reacting with the ketone. | Use an inert atmosphere (nitrogen or argon).[4] Ensure all reagents and solvents are scrupulously dried.[3] |
Data Presentation
While precise yields are highly dependent on specific experimental conditions, the following table illustrates how reaction parameters can influence the product distribution in a Grignard reaction with a sterically hindered ketone.
| Reaction Condition | Desired Addition Product (this compound) | Enolization/Recovered Ketone | Reduction Product | Wurtz Coupling Product |
| High Temperature (e.g., >35°C) | Low | High | Moderate | Moderate |
| Low Temperature (e.g., 0°C) | Moderate-High | Low | Low | Low |
| Rapid Addition of Ketone | Low | High | Moderate | N/A |
| Slow Addition of Ketone | High | Low | Low | N/A |
| Rapid Addition of Alkyl Halide | Low | N/A | N/A | High |
| Slow Addition of Alkyl Halide | High | N/A | N/A | Low |
| Presence of Moisture | Very Low | N/A | N/A | N/A |
Visualizations
Diagrams illustrating key workflows and reaction pathways are provided below.
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: Competing reaction pathways in the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Adhere to all institutional safety guidelines.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal)
-
1-Bromobutane (1.1 eq)
-
3,3-Dimethyl-2-butanone (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Apparatus:
-
A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven at >120°C for several hours and assembled while hot under a stream of dry nitrogen.
-
Magnetic stirrer and stir bar.
-
Ice-water bath.
Procedure:
Part 1: Preparation of n-Butylmagnesium Bromide
-
Place the magnesium turnings (1.2 eq) and a single crystal of iodine into the flame-dried, three-necked flask under a positive pressure of nitrogen.
-
Prepare a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether (volume sufficient to dissolve) in the dropping funnel.
-
Add a small amount (~10%) of the 1-bromobutane solution to the stirring magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray suspension. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady but controllable reflux. Use an ice bath if necessary to moderate the reaction.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.
Part 2: Reaction with 3,3-Dimethyl-2-butanone 6. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. 7. Dissolve 3,3-dimethyl-2-butanone (1.0 eq) in a volume of anhydrous diethyl ether equal to about one-quarter of the total reaction volume. 8. Add the ketone solution to the stirred Grignard reagent very slowly (dropwise) via the dropping funnel, ensuring the internal temperature does not rise above 5-10 °C. 9. After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature while stirring for an additional 1-2 hours.
Part 3: Workup and Purification 10. Cool the reaction flask back down to 0 °C in an ice bath. 11. Slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent. 12. Transfer the mixture to a separatory funnel. Separate the organic layer. 13. Extract the aqueous layer two more times with diethyl ether. 14. Combine all organic layers and wash them with brine. 15. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. 16. The crude product, a viscous oil, can be purified by vacuum distillation or column chromatography to yield pure this compound.
References
Technical Support Center: Purification of 3,3-Dimethyl-2-hexanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,3-Dimethyl-2-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities depend on the synthetic route. If prepared by the reduction of 3,3-dimethyl-2-hexanone, unreacted ketone may be present. Dehydration of the alcohol can lead to the formation of alkenes like 3,3-dimethyl-1-hexene. Isomeric alcohols, such as 2,3-dimethyl-2-hexanol, may also be present as byproducts depending on the specificity of the reaction.
Q2: What is the most effective method for purifying crude this compound?
A2: Fractional distillation is generally the most effective method for separating this compound from volatile impurities with significantly different boiling points. For impurities with very similar boiling points or for achieving very high purity, column chromatography is a suitable alternative.
Q3: My purified this compound appears cloudy. What is the likely cause?
A3: Cloudiness in the final product often indicates the presence of water. Ensure all glassware is thoroughly dried before distillation and that the starting material is anhydrous. A drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, can be used to remove residual water from the crude product before distillation.
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is only effective for separating liquids with large differences in boiling points (greater than 70°C) or for separating a volatile liquid from a non-volatile solid. For separating this compound from closely boiling isomers or other volatile impurities, fractional distillation is necessary to achieve good separation.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No distillate is collecting. | - Insufficient heating.- Heat loss from the distillation column. | - Gradually increase the heating mantle temperature.- Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss. |
| The temperature at the distillation head is fluctuating. | - Uneven boiling ("bumping").- The heating rate is too high. | - Ensure boiling chips or a magnetic stirrer are used for smooth boiling.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| The separation of components is poor. | - The distillation is proceeding too quickly.- The fractionating column is not efficient enough. | - Slow down the distillation rate to one to two drops per second.- Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. |
| The distillate is contaminated with a lower-boiling impurity. | - The initial fraction (forerun) was not properly discarded. | - Collect the first portion of the distillate, which will contain the most volatile impurities, and discard it before collecting the main product fraction. |
| The product yield is low. | - Significant hold-up of material in the distillation column.- Premature termination of the distillation. | - Use a smaller distillation apparatus for smaller quantities to minimize losses.- Continue distillation until the temperature begins to drop, indicating that the desired component has been fully distilled. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of spots on TLC analysis of fractions. | - Inappropriate solvent system (eluent).- Column was not packed properly. | - Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation of the desired compound from its impurities.- Ensure the column is packed uniformly to avoid channeling. The silica (B1680970) gel should be a consistent slurry, and the column should be tapped gently during packing to settle the stationary phase evenly. |
| The desired compound is eluting too quickly. | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| The desired compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| The collected fractions are impure. | - The sample was overloaded onto the column.- Fractions were collected too broadly. | - Use a larger column or a smaller amount of crude product.- Collect smaller fractions to better resolve the separation of components. |
Data Presentation
The following table summarizes the boiling points of this compound and its potential impurities, which is critical for planning a successful fractional distillation.
| Compound | Molecular Formula | Boiling Point (°C) | Potential Source |
| 3,3-Dimethyl-1-hexene | C₈H₁₆ | 104 - 107 | Dehydration of this compound |
| 3,3-Dimethyl-2-butanone (Pinacolone) | C₆H₁₂O | 106 | Unreacted starting material |
| 2,3-Dimethyl-2-hexanol | C₈H₁₈O | 150.5 | Isomeric impurity |
| 3,3-Dimethyl-1-hexanol | C₈H₁₈O | 178 - 179 | Isomeric impurity |
| This compound (Product) | C₈H₁₈O | ~160-175 (Estimated) | Target Compound |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Place the crude this compound and a few boiling chips or a stir bar in the round-bottom flask.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Forerun Collection: As the mixture begins to boil, vapors will rise through the fractionating column. The temperature on the thermometer will increase and then stabilize at the boiling point of the most volatile component. Collect this initial distillate (forerun) in a separate receiving flask and set it aside. This fraction will contain low-boiling impurities such as 3,3-dimethyl-1-hexene.
-
Product Collection: After the forerun has been collected, the temperature at the distillation head may drop slightly before rising again and stabilizing at the boiling point of the next component. When the temperature stabilizes within the expected range for this compound, switch to a clean receiving flask to collect the product fraction.
-
Final Fraction: Continue to collect the distillate as long as the temperature remains stable. If the temperature begins to rise significantly again, it indicates that a higher-boiling impurity is beginning to distill. At this point, stop the distillation or collect this final fraction in a separate flask.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembly.
Column Chromatography of this compound
Objective: To purify this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate, determined by prior TLC analysis)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp or staining solution
Procedure:
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, draining excess solvent while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Carefully add the eluent to the column. Apply gentle pressure (if necessary) to achieve a steady flow rate.
-
Fraction Collection: Continuously collect the eluate in fractions using test tubes or flasks.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 3,3-Dimethyl-2-hexanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing in the gas chromatography (GC) analysis of 3,3-Dimethyl-2-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a polar compound like this compound?
A1: Peak tailing for polar analytes such as this compound, a secondary alcohol, is frequently caused by undesirable secondary interactions with active sites within the GC system. These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on contaminants within the system.[1] These interactions can lead to some analyte molecules being retained longer than others, resulting in an asymmetrical peak shape. Additionally, physical issues within the GC system can also contribute to peak tailing.
Q2: How can I distinguish between a chemical cause (active sites) and a physical cause for my peak tailing?
A2: A good initial diagnostic step is to observe the peak shape of all compounds in your chromatogram.[2][3]
-
If all peaks, including non-polar compounds and the solvent peak, are tailing: This usually indicates a physical or mechanical issue, such as a disruption in the carrier gas flow path.[2] This could be due to a poor column cut, improper column installation, or a leak in the system.[4]
-
If only polar compounds like this compound are tailing: This strongly suggests a chemical issue, specifically the interaction of your analyte with active sites in the system.
Q3: What are the immediate steps I can take to address peak tailing?
A3: Start with the most common and easily correctable issues. Performing routine maintenance on the GC inlet is an excellent first step.[4] This includes:
-
Replacing the inlet liner: The liner is a common site for contamination and activity. Replace it with a new, deactivated liner.[5]
-
Replacing the septum: A cored or worn septum can introduce particles and cause leaks.[6]
-
Checking the O-ring: A worn or cracked O-ring can lead to leaks and affect flow dynamics.[5]
If inlet maintenance does not resolve the issue, trimming a small portion (10-20 cm) of the column from the inlet can remove a contaminated or active section of the stationary phase.[3]
Q4: What type of GC liner is best for analyzing polar alcohols like this compound?
A4: For polar analytes, it is crucial to use a deactivated inlet liner.[1][7] Deactivated liners have their surfaces treated to cover active silanol groups, minimizing analyte interaction.[1][8] A single taper liner with glass wool is often a good choice for splitless injections of liquid samples, as the wool aids in vaporization and traps non-volatile residues, while the taper helps to focus the sample onto the column.[9][10]
Q5: How does injection temperature affect the peak shape of this compound?
A5: The injection temperature must be optimized to ensure complete and rapid vaporization of this compound without causing thermal degradation. Too low of a temperature can lead to slow vaporization and peak broadening or tailing. Conversely, an excessively high temperature can cause the compound to degrade, which may also result in distorted peak shapes. For a semi-volatile alcohol, a starting inlet temperature of 250 °C is common, but may require optimization.[10][11]
Troubleshooting Data Center
When troubleshooting, it is crucial to systematically evaluate the impact of each change. The following table provides a template for recording and comparing key chromatographic parameters before and after troubleshooting steps.
| Troubleshooting Action | Parameter Changed | Peak Asymmetry Factor (Tf) | Resolution (Rs) between this compound and adjacent peak | Observations |
| Baseline | Initial method | 2.2 | 1.3 | Significant peak tailing observed. |
| Inlet Maintenance | Replaced liner with a new, deactivated single taper liner with wool. Replaced septum and O-ring. | 1.5 | 1.8 | Peak shape improved, tailing reduced. |
| Column Trimming | Trimmed 15 cm from the inlet of the column. | 1.3 | 2.1 | Further improvement in peak symmetry. |
| Column Conditioning | Performed a full column bake-out. | 1.1 | 2.2 | Peak shape is now symmetrical and resolution is optimal. |
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: GC Inlet Maintenance
-
Cool Down: Turn off the inlet and oven heaters and allow them to cool to a safe temperature.
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Disassemble: Carefully remove the septum nut and autosampler mounting bracket (if applicable).
-
Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the septum nut upon reassembly.[6]
-
Remove Liner: Use clean forceps to remove the old inlet liner and O-ring.
-
Inspect and Clean: Visually inspect the inside of the inlet for any residue or septum particles. If necessary, clean the inlet with an appropriate solvent and lint-free swabs.
-
Install New Liner and O-ring: Place a new O-ring on a new, deactivated liner and carefully insert it into the inlet.[6]
-
Reassemble: Reassemble the inlet components in the reverse order of disassembly.
-
Leak Check: Restore carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.
-
Equilibrate: Heat the system to your method's operating temperatures and allow it to equilibrate before running a test sample.
Protocol 2: GC Column Trimming
-
Cool Down and Depressurize: As with inlet maintenance, ensure the system is cool and the gas flow is off.
-
Disconnect Column: Carefully loosen the column nut from the inlet.
-
Cut the Column: Using a ceramic scoring wafer or a specialized column cutting tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column. A poor cut can itself cause peak tailing.[12][13]
-
Inspect the Cut: Use a small magnifier to inspect the cut and ensure it is clean and at a 90-degree angle to the column wall.[3][12]
-
Reinstall the Column: Carefully re-install the column into the inlet, ensuring the correct insertion depth as specified by your instrument manufacturer.
-
Leak Check and Equilibrate: As with inlet maintenance, perform a leak check and allow the system to equilibrate before analysis.
Protocol 3: Column Conditioning (Bake-out)
-
Disconnect from Detector: It is good practice to disconnect the column from the detector to prevent contamination of the detector during the bake-out.
-
Purge with Carrier Gas: With the oven at a low temperature (e.g., 40 °C), purge the column with carrier gas for 15-30 minutes to remove any oxygen.[14][15]
-
Temperature Program: Slowly ramp the oven temperature (e.g., 5-10 °C/min) to the column's maximum isothermal temperature limit, or 20-30 °C above the final temperature of your analytical method, whichever is lower.[14][16][17] Do not exceed the column's maximum specified temperature limit.
-
Hold Temperature: Hold the column at the conditioning temperature for 1-2 hours. For very contaminated systems, a longer hold may be necessary.[14]
-
Cool Down and Reconnect: After conditioning, cool the oven down. Reconnect the column to the detector and perform a leak check.
-
Equilibrate System: Heat the system to your method's operating temperatures and allow it to fully equilibrate before analysis.
Visualizations
The following diagrams outline a logical workflow for diagnosing and resolving peak tailing issues and illustrate the chemical interactions that can lead to this phenomenon.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: Interaction of polar analytes with active sites leading to peak tailing.
References
- 1. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 10. agilent.com [agilent.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. How to Condition a New Capillary GC Column [restek.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Synthesis of 3,3-Dimethyl-2-hexanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3,3-Dimethyl-2-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main laboratory-scale methods for synthesizing this compound are:
-
Grignard Reaction: This involves the reaction of a neopentyl magnesium halide (e.g., neopentyl magnesium bromide) with acetaldehyde (B116499).[1] This method is effective for forming the carbon-carbon bond required in the final product.
-
Reduction of 3,3-Dimethyl-2-hexanone: This route involves the reduction of the corresponding ketone, 3,3-Dimethyl-2-hexanone, using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]
Q2: Which synthetic route is generally preferred?
A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction. The Grignard reaction is a versatile method for creating the carbon skeleton, while the reduction of the ketone is often a straightforward and high-yielding transformation if the ketone is readily available.
Q3: What are the most common challenges encountered during the synthesis of this compound?
A3: Common challenges include:
-
Low Yields: This can be due to side reactions, incomplete reactions, or suboptimal reaction conditions in both the Grignard and reduction routes.[3][4]
-
Side Product Formation: Steric hindrance in the starting materials can lead to the formation of undesired byproducts, complicating purification.[5]
-
Purification Difficulties: The final product may be difficult to separate from starting materials or side products due to similar physical properties.
Q4: How can I confirm the successful synthesis and purity of this compound?
A4: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group in the product and the absence of the carbonyl (C=O) group from the starting ketone (in the reduction route).
Troubleshooting Guides
Route 1: Grignard Reaction Troubleshooting
This guide addresses common issues when synthesizing this compound via the reaction of neopentyl magnesium bromide with acetaldehyde.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Formation | Inactive Grignard reagent due to moisture. | Ensure all glassware is flame-dried and reagents are anhydrous. Use dry ether or THF as the solvent.[8] |
| Poor quality magnesium turnings. | Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[9] | |
| Low reaction temperature. | The reaction may require gentle warming to initiate. Once started, the exothermic reaction may need to be cooled to maintain a gentle reflux.[3] | |
| Formation of Wurtz Coupling Byproduct (5,5-dimethyl-decane) | High local concentration of neopentyl bromide. | Add the neopentyl bromide solution dropwise to the magnesium turnings to maintain a low concentration.[3] |
| Formation of Reduction Byproduct (Ethanol) | The Grignard reagent acts as a reducing agent. | This is more common with sterically hindered ketones, but can occur with aldehydes. Lowering the reaction temperature may favor the addition product. |
| Difficulty in Purification | Presence of unreacted starting materials and byproducts. | Purify the crude product by fractional distillation. Wash the organic layer with saturated ammonium (B1175870) chloride solution to remove magnesium salts.[10] |
Route 2: Reduction of 3,3-Dimethyl-2-hexanone Troubleshooting
This guide addresses common issues when synthesizing this compound by reducing 3,3-Dimethyl-2-hexanone.
| Problem | Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | Insufficient reducing agent. | Use a molar excess of the reducing agent. For NaBH₄, at least 0.25 molar equivalents are needed per mole of ketone, but a slight excess is often used.[11] |
| Low reaction temperature or short reaction time. | While the reaction is often performed at 0°C to control the initial exotherm, allowing it to warm to room temperature and stirring for an adequate time (e.g., 1-2 hours) ensures completion.[12][13] | |
| Low Yield | Loss of product during workup. | Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. |
| Side reactions. | While less common with NaBH₄, stronger reducing agents like LiAlH₄ can be less selective if other functional groups are present. | |
| Difficulty in Purification | Presence of unreacted ketone. | Monitor the reaction by TLC or GC to ensure complete consumption of the starting material before workup. Purify by fractional distillation. |
| Contamination with solvent (e.g., methanol). | Carefully remove the solvent under reduced pressure after the reaction is complete. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Formation
| Parameter | Grignard Reaction | Reduction of Ketone |
| Starting Materials | Neopentyl halide, Magnesium, Acetaldehyde | 3,3-Dimethyl-2-hexanone, Reducing Agent (e.g., NaBH₄) |
| Typical Solvents | Anhydrous Diethyl Ether, THF | Methanol (B129727), Ethanol |
| Reaction Temperature | 20-40 °C (initiation may require heat)[14] | 0 °C to Room Temperature |
| Typical Reaction Time | 1-3 hours | 30 minutes - 2 hours |
| Potential Byproducts | 5,5-dimethyl-decane, Ethanol | Unreacted starting material |
| General Yield Range | 60-80% (highly dependent on conditions) | 85-95% |
Table 2: Comparison of Reducing Agents for 3,3-Dimethyl-2-hexanone
| Reducing Agent | Solvent | Relative Reactivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | Safe and easy to handle; selective for aldehydes and ketones.[2] | May require longer reaction times for hindered ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Strong | Highly reactive and effective for hindered ketones.[2] | Reacts violently with protic solvents; requires anhydrous conditions and careful handling. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Neopentyl bromide
-
Acetaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Prepare a solution of neopentyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the neopentyl bromide solution to the magnesium turnings to initiate the reaction. A small crystal of iodine can be added as an activator.
-
Once the reaction starts (bubbling, gentle reflux), add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent in an ice bath.
-
Prepare a solution of acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the crude product by fractional distillation.
Protocol 2: Reduction of 3,3-Dimethyl-2-hexanone with Sodium Borohydride
Materials:
-
3,3-Dimethyl-2-hexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,3-Dimethyl-2-hexanone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Carefully add 1 M hydrochloric acid to quench the reaction and neutralize the excess borohydride.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether and water to the residue and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product, which can be further purified by distillation.[12][13]
Mandatory Visualization
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the reduction of 3,3-Dimethyl-2-hexanone.
References
- 1. Acetaldehyde on reaction with Grignard reagent and class 11 chemistry CBSE [vedantu.com]
- 2. leah4sci.com [leah4sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. webassign.net [webassign.net]
preventing ether solvent evaporation during Grignard reaction
Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during this critical carbon-carbon bond-forming reaction, with a specific focus on preventing ether solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: Why is my ether solvent evaporating so quickly during the Grignard reaction?
A1: Diethyl ether has a very low boiling point (34.6 °C). The Grignard reaction is often highly exothermic, meaning it releases a significant amount of heat.[1] This combination of a volatile solvent and an exothermic process can lead to vigorous boiling and substantial solvent loss if not properly managed.[1] The rate of addition of the alkyl or aryl halide can also significantly impact the reaction's exothermicity.[2]
Q2: What are the primary consequences of excessive ether evaporation?
A2: Excessive solvent loss can lead to several problems:
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Reduced Reaction Yield: If the solvent volume decreases significantly, the concentration of reactants can change, potentially leading to an increase in side reactions such as Wurtz coupling.[2] In extreme cases, the reaction may stall if the Grignard reagent precipitates out of the solution.
-
Safety Hazards: Ether vapors are highly flammable and can form explosive peroxides over time.[1] Significant evaporation increases the risk of fire or explosion, especially in the presence of ignition sources.[1]
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Inconsistent Results: Poor control over solvent volume can lead to variability between batches, making it difficult to obtain reproducible results.
Q3: Can I just add more ether if I notice the volume has dropped?
A3: Yes, you can and should add more anhydrous ether to maintain the reaction volume if you observe significant loss.[3] It is crucial that the added ether is completely dry, as any moisture will quench the Grignard reagent and reduce your yield.[2]
Q4: Are there alternative solvents to diethyl ether that are less prone to evaporation?
A4: Tetrahydrofuran (THF) is a common alternative to diethyl ether. It has a higher boiling point (66 °C) and can sometimes lead to faster reactions due to its greater ability to solvate the Grignard reagent.[4] Another greener alternative is 2-Methyltetrahydrofuran (2-MeTHF), which also has a higher boiling point.
Troubleshooting Guide: Preventing Ether Evaporation
This section provides a step-by-step guide to diagnose and resolve issues related to ether solvent loss during your Grignard reaction.
Issue 1: Vigorous, Uncontrolled Boiling and Rapid Solvent Loss
-
Probable Cause: The reaction is too exothermic, likely due to a rapid addition of the alkyl/aryl halide.
-
Solution:
-
Control the Addition Rate: Add the halide solution dropwise from an addition funnel at a rate that maintains a gentle, controlled reflux.[2]
-
Utilize Cooling: Place the reaction flask in an ice-water bath to help dissipate the heat generated by the reaction.[1] The temperature can be modulated as needed to maintain a steady, gentle reflux.
-
Ensure Proper Stirring: Efficient stirring helps to distribute the heat evenly throughout the reaction mixture, preventing localized hot spots that can cause violent boiling.
-
Issue 2: Solvent Vapor is Escaping from the Top of the Condenser
-
Probable Cause: The reflux condenser is not efficient enough for the scale of the reaction or the volatility of the ether.
-
Solution:
-
Select an Appropriate Condenser: For low-boiling solvents like diethyl ether, a more efficient condenser such as a Dimroth or coil condenser is recommended over a standard Liebig condenser.[5]
-
Optimize Coolant Flow and Temperature: Ensure a steady, counter-current flow of cold water through the condenser. For very low-boiling solvents, using a refrigerated circulator to supply chilled coolant can significantly improve condensation efficiency.
-
Check for Leaks: Ensure all ground glass joints are well-sealed. Using high-vacuum grease or PTFE sleeves can prevent vapor from escaping.
-
Issue 3: Gradual but Significant Solvent Loss Over a Long Reaction Time
-
Probable Cause: Inefficient condensation over an extended period, or leaks in the apparatus.
-
Solution:
-
Use a More Efficient Condenser: As with rapid solvent loss, a Dimroth or coil condenser is preferable for long reflux periods with volatile solvents.[5]
-
Seal the System: Ensure all joints are properly sealed. For reactions running overnight or for extended periods, wrapping the joints with Parafilm or using joint clips can provide extra security.
-
Maintain a Positive Inert Gas Pressure: Maintaining a slight positive pressure of an inert gas like nitrogen or argon can help to minimize the escape of solvent vapors.
-
Data Presentation
The choice of solvent and condenser are critical factors in managing solvent evaporation. The table below summarizes key properties of common solvents and condenser types.
| Solvent | Boiling Point (°C) | Key Considerations |
| Diethyl Ether | 34.6 | Highly volatile, requires an efficient condenser.[1] |
| Tetrahydrofuran (THF) | 66 | Higher boiling point, can increase reaction rates.[4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Greener alternative with a higher boiling point. |
| Condenser Type | Efficiency for Low-Boiling Solvents | Notes |
| Liebig | Moderate | May not be sufficient for vigorous reactions with diethyl ether.[5] |
| Dimroth/Coil | High | Recommended for highly volatile solvents due to larger surface area.[5] |
| Air Condenser | Low to Moderate | Generally only suitable for solvents with boiling points above 150 °C, but specialized designs exist.[5][6] |
Experimental Protocols
Protocol for Grignard Reaction Setup to Minimize Ether Evaporation
-
Glassware Preparation: Rigorously dry all glassware (round-bottom flask, addition funnel, and condenser) in an oven at >120 °C overnight or by flame-drying under vacuum.[2] Cool under a stream of inert gas (nitrogen or argon).
-
Apparatus Assembly: Assemble the reaction apparatus, ensuring all ground glass joints are well-sealed. Use joint clips for added security. Attach a drying tube filled with a suitable desiccant (e.g., CaCl2) to the top of the condenser.
-
Reagent Preparation: Place magnesium turnings in the reaction flask. Prepare a solution of the alkyl/aryl halide in anhydrous diethyl ether in the addition funnel.
-
Initiation and Controlled Addition: Add a small portion of the halide solution to the magnesium. Once the reaction initiates (indicated by cloudiness and gentle bubbling), begin the dropwise addition of the remaining halide solution at a rate that maintains a gentle, controlled reflux.[2]
-
Temperature Management: If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath as needed.[1]
-
Monitoring Solvent Volume: Visually monitor the solvent level throughout the reaction. If a significant decrease is observed, add additional anhydrous diethyl ether via the addition funnel to maintain the initial volume.[3]
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Condenser Efficiency: Ensure a consistent flow of cold water through the condenser. For particularly sensitive reactions, consider using a chiller to maintain the coolant at a low temperature.
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships for troubleshooting ether evaporation during a Grignard reaction.
A decision tree for troubleshooting ether solvent evaporation.
Workflow for minimizing ether evaporation during a Grignard reaction.
References
Technical Support Center: Chiral Separation of 3,3-Dimethyl-2-hexanol Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of 3,3-Dimethyl-2-hexanol enantiomers.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, providing potential causes and systematic solutions to resolve them during your experiments.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between the enantiomers of this compound. What are the likely causes and how can I improve the resolution?
Answer:
Poor enantiomeric resolution is a common challenge, particularly with small, flexible molecules like this compound. The primary reasons often involve an unsuitable chiral stationary phase (CSP) or suboptimal mobile phase conditions.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical for chiral recognition. For aliphatic alcohols like this compound, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often the most effective. If you are not achieving separation, consider screening different types of these columns. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial in method development.[1][2][3][4][5] |
| Incorrect Mobile Phase Composition | The mobile phase composition significantly influences the interactions between the enantiomers and the CSP. For normal-phase HPLC, systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) and the polar modifier (e.g., isopropanol (B130326), ethanol). Small changes in the modifier percentage can have a large impact on resolution. |
| Suboptimal Temperature | Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature can sometimes enhance enantioselectivity. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.[6] |
| Analyte Not Amenable to Direct Separation | Due to its small size and lack of rigid structural elements, direct separation of this compound can be challenging. Consider derivatization to introduce functional groups that can enhance chiral recognition. For example, converting the alcohol to an ester or urethane (B1682113) can improve interactions with the CSP.[7][8][9][10] |
Experimental Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)
Question: My peaks for the this compound enantiomers are tailing. How can I improve the peak shape?
Answer:
Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the sample solvent.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Residual silanol groups on the silica (B1680970) support of the CSP can interact with the hydroxyl group of the alcohol, causing tailing. Adding a small amount of a polar additive to the mobile phase, such as an acid (e.g., 0.1% trifluoroacetic acid) or a base (e.g., 0.1% diethylamine), can help to mask these active sites and improve peak shape.[6] |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.[6] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion upon injection. Whenever possible, dissolve the sample in the mobile phase. |
| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes. Flushing the column with a strong, compatible solvent may help. For immobilized CSPs, a wider range of strong solvents like THF or DMF can be used for cleaning.[11] |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for the chiral separation of this compound: HPLC or GC?
Both HPLC and GC can be suitable for the chiral separation of this compound, and the choice depends on the available instrumentation and the specific goals of the analysis.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a very common and versatile technique for chiral separations. Polysaccharide-based columns in normal-phase mode are a good starting point. HPLC offers a wide variety of stationary phases and mobile phase conditions, providing flexibility in method development.
-
Chiral Gas Chromatography (GC): GC can be very effective for volatile compounds like this compound. Cyclodextrin-based capillary columns are frequently used for the chiral separation of alcohols. Derivatization to a more volatile ester (e.g., acetate) can often improve resolution and peak shape.[7]
Q2: What are the recommended starting conditions for method development on a polysaccharide-based HPLC column?
A good starting point for a polysaccharide-based CSP (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)) would be:
| Parameter | Recommendation |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a low wavelength (e.g., 210-220 nm) or Refractive Index (RI) |
From here, you can optimize the separation by systematically adjusting the isopropanol percentage.
Q3: Is derivatization necessary for the chiral separation of this compound?
While direct separation may be possible, derivatization is a highly recommended strategy if you are facing challenges. The hydroxyl group of the alcohol can be reacted with a chiral or achiral derivatizing agent.
-
Indirect Chiral HPLC: Reacting the racemic alcohol with a single enantiomer of a chiral derivatizing agent creates a pair of diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column (e.g., C18).[8][9][12]
-
Improved GC Separation: Converting the alcohol to a less polar and more volatile derivative (e.g., acetate (B1210297) or trifluoroacetate) can significantly improve peak shape and resolution on a chiral GC column.[7][13]
Logical Flow for Method Selection
Caption: Decision-making workflow for chiral separation method.
Quantitative Data Summary
The following table summarizes typical performance metrics that can be expected when developing a chiral separation method for aliphatic alcohols, based on literature for structurally similar compounds. These values should be considered as targets during method optimization for this compound.
| Parameter | Chiral HPLC (Direct) | Chiral GC (Direct/Derivatized) | Chiral HPLC (Indirect/Diastereomers) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB) | Cyclodextrin-based (e.g., Chirasil-DEX) | Achiral (e.g., C18, Silica) |
| Typical Mobile Phase / Carrier Gas | Hexane/Ethanol or Hexane/Isopropanol | Helium or Hydrogen | Acetonitrile/Water or Hexane/Ethyl Acetate |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | > 1.5 |
| Typical Selectivity (α) | 1.1 - 1.5 | 1.05 - 1.2 | 1.2 - 2.0 |
| Typical Run Time | 10 - 30 minutes | 15 - 40 minutes | 15 - 35 minutes |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Screening (Direct Separation)
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Column: Chiralpak IA (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: n-Hexane / Isopropanol (95:5, v/v).
-
Mobile Phase B: n-Hexane / Isopropanol (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve racemic this compound in the initial mobile phase to a concentration of 1 mg/mL.
-
Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 minutes. b. Inject the sample and record the chromatogram. c. If no separation is observed, switch to Mobile Phase B and re-equilibrate before injecting again. d. Evaluate the chromatograms for any sign of peak splitting or separation, which can then be optimized.[14]
Protocol 2: Chiral GC Method with Derivatization
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Derivatization Step (Acetylation): a. To 1 mg of racemic this compound in a vial, add 200 µL of acetic anhydride (B1165640) and 50 µL of pyridine. b. Cap the vial and heat at 60°C for 1 hour. c. Cool to room temperature and evaporate the excess reagents under a stream of nitrogen. d. Reconstitute the derivatized sample in 1 mL of hexane.
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GC Conditions: a. Column: CP-Chirasil-DEX CB (or equivalent β-cyclodextrin phase), 25 m x 0.25 mm, 0.25 µm film thickness.[7] b. Carrier Gas: Helium, constant flow of 1.2 mL/min. c. Injector Temperature: 230°C. d. Detector (FID) Temperature: 250°C. e. Oven Program: Start at 80°C, hold for 1 minute, then ramp at 2°C/min to 140°C. f. Injection: 1 µL, split ratio 50:1.
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Analysis: Analyze the derivatized sample under the specified GC conditions and evaluate the separation of the resulting diastereomeric esters.
References
- 1. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chiraltech.com [chiraltech.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Enantioselective gas chromatographic analysis of aqueous samples by on-line derivatisation. Application to enzymatic reactions. | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrum Analysis of 3,3-Dimethyl-2-hexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the mass spectrum fragmentation of 3,3-Dimethyl-2-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation pathways for this compound in mass spectrometry?
A1: For a secondary alcohol like this compound, the two primary fragmentation pathways observed are alpha-cleavage and dehydration (loss of a water molecule).[1][2][3] Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1][4] Dehydration leads to the loss of an H2O molecule.[1][3]
Q2: Why is the molecular ion peak (M+) likely to be weak or absent in the mass spectrum of this compound?
A2: The molecular ion of alcohols is often unstable and readily undergoes fragmentation.[5][6] For secondary alcohols, the molecular ion peak is typically of low intensity, and for tertiary alcohols, it is often not detected at all.[5][6] Given that this compound is a secondary alcohol, a weak or absent molecular ion peak is expected.
Q3: What is alpha-cleavage and how does it apply to this compound?
A3: Alpha-cleavage is the fragmentation of the C-C bond adjacent to the carbon atom bonded to the hydroxyl group.[1][4] This process is common for alcohols because it forms a resonance-stabilized cation.[1] In this compound, there are two possible alpha-cleavage points, leading to the formation of different fragment ions.
Q4: Can a McLafferty rearrangement occur in the fragmentation of this compound?
A4: The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma-hydrogen.[7][8][9] While it can occur in some alcohols, it is not a primary or common fragmentation pathway for a simple secondary alcohol like this compound, which lacks the necessary structural features for a favorable rearrangement.
Troubleshooting Guide
Issue: I am not observing the molecular ion peak at m/z 130.
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Explanation: The molecular ion peak for alcohols, especially secondary ones, is often very weak or entirely absent due to the high instability of the molecular ion.[5][6]
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Solution: Focus on identifying the characteristic fragment ions, such as those resulting from alpha-cleavage and dehydration, to confirm the structure.
Issue: The base peak in my spectrum is not one of the predicted major fragments.
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Explanation: The relative intensity of peaks can be influenced by instrumental conditions. However, the most stable carbocation formed during fragmentation will typically result in the base peak. For this compound, fragments resulting from the loss of the larger alkyl group during alpha-cleavage are often more abundant.
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Solution: Analyze all the significant peaks in the spectrum and see if they correspond to logical losses from the parent molecule. Consider the stability of the potential carbocations and neutral radicals formed.
Issue: I am seeing unexpected peaks in my mass spectrum.
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Explanation: Unexpected peaks can arise from impurities in the sample, background contamination in the mass spectrometer, or complex rearrangement reactions.
-
Solution:
-
Ensure the purity of your this compound sample.
-
Run a blank to check for background contamination in the instrument.
-
Consider the possibility of minor fragmentation pathways or rearrangements, although the primary pathways should dominate the spectrum.
-
Data Presentation
The expected major fragments for this compound are summarized in the table below. The molecular weight of this compound (C8H18O) is 130.23 g/mol .[10]
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 115 | [M - CH3]+ | •CH3 | Alpha-cleavage |
| 73 | [M - C4H9]+ | •C4H9 | Alpha-cleavage (loss of t-butyl group) |
| 112 | [M - H2O]+ | H2O | Dehydration |
| 57 | [C4H9]+ | C4H9O• | Cleavage of the t-butyl group |
| 45 | [CH3CH=OH]+ | C6H13• | Alpha-cleavage |
Experimental Protocols
Mass Spectrometry Analysis:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.
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Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).
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Detection: The ions are detected, and their abundance is recorded to generate the mass spectrum.
Mandatory Visualization
Caption: Fragmentation pathways of this compound.
References
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound [webbook.nist.gov]
dealing with viscous reaction mixtures in 3,3-Dimethyl-2-hexanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethyl-2-hexanol, with a specific focus on managing viscous reaction mixtures.
Troubleshooting Guide: Dealing with Viscous Reaction Mixtures
High viscosity during the synthesis of this compound, typically via a Grignard reaction, can impede proper mixing, heat transfer, and ultimately, reaction yield and purity. Below are common issues and their recommended solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction mixture becomes an un-stirrable sludge or solidifies. | 1. High concentration of Grignard reagent or magnesium salts: The formation of magnesium alkoxide precipitates is a primary contributor to high viscosity.[1] 2. Inappropriate solvent: The solvent may not be adequately solvating the Grignard reagent and the resulting magnesium salts. | 1. Increase Solvent Volume: Add more anhydrous ether (such as diethyl ether or THF) to the reaction mixture to dilute the reactants and improve the solubility of the magnesium salts. This should be the first course of action when stirring becomes difficult. 2. Mechanical Stirring: Ensure vigorous and efficient mechanical stirring is in place from the outset of the reaction. A magnetic stir bar may not be sufficient for larger scale reactions or as viscosity increases. 3. Temperature Control: While the reaction is exothermic, excessive cooling can sometimes promote precipitation. Maintain a gentle reflux during the addition of the aldehyde.[1] |
| Poor or inconsistent stirring leading to localized overheating. | 1. Formation of a thick slurry: The reaction mixture has become too viscous for the current stirring method to be effective.[1] 2. Inadequate stirrer design: The stirrer blade design may not be suitable for handling slurries. | 1. Immediate Dilution: As soon as stirring becomes labored, add additional anhydrous solvent. 2. Upgrade Stirring Apparatus: Switch from a magnetic stirrer to an overhead mechanical stirrer with a paddle or anchor-shaped blade designed for viscous mixtures. 3. Controlled Reagent Addition: Slowing the rate of aldehyde addition can help to manage the exotherm and the rate of precipitate formation, allowing for better mixing. |
| Low product yield after work-up. | 1. Incomplete reaction due to poor mixing: The viscous nature of the mixture may have prevented the reactants from interacting completely. 2. Trapping of product in the solid matrix: The desired product can be occluded within the precipitated magnesium salts. | 1. Ensure Thorough Quenching: During the acidic work-up, ensure that all the magnesium salts are fully dissolved. This may require vigorous stirring and the addition of more acid than initially calculated.[2] 2. Multiple Extractions: Perform multiple extractions of the aqueous layer with an organic solvent to ensure all the product is recovered. 3. Post-Quench Stirring: Allow for a period of vigorous stirring after the addition of the quenching solution to break up any remaining solids and release the trapped product. |
| Difficulties in transferring the reaction mixture for work-up. | 1. High viscosity of the final reaction slurry. | 1. Dilute Before Transfer: Before attempting to transfer the mixture to a separatory funnel, dilute it with additional anhydrous solvent to reduce its viscosity. 2. Use of a Wide-Bore Cannula or Funnel: Employ transfer equipment that is less likely to be clogged by the slurry. |
Frequently Asked Questions (FAQs)
Q1: Why does my Grignard reaction for this compound synthesis become so viscous?
A1: The increased viscosity is primarily due to the formation of the magnesium alkoxide salt of this compound as the Grignard reagent reacts with 3,3-dimethyl-2-butanone. This salt can precipitate from the ethereal solvent, leading to a thick slurry.[1] The heterogeneous nature of the Grignard reagent itself, with magnesium metal and its salts, also contributes to the overall viscosity.
Q2: What is the ideal solvent for this reaction to minimize viscosity?
A2: While both diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Grignard reactions, THF can be a better choice for managing viscosity. THF has a higher solvating power for the Grignard reagent and the resulting magnesium salts, which can help to keep more of the reaction components in solution and reduce the formation of a very thick precipitate.
Q3: Can I increase the concentration of my reactants to speed up the reaction?
A3: While higher concentrations can increase the reaction rate, it is not recommended if you are already experiencing issues with viscosity. Increasing the concentration will likely lead to a more rapid formation of the insoluble magnesium alkoxide, exacerbating the stirring and heat transfer problems. It is generally better to work at a moderate dilution to maintain a manageable viscosity.
Q4: How does temperature affect the viscosity of the reaction mixture?
A4: The effect of temperature is twofold. Higher temperatures can sometimes increase the solubility of the magnesium salts, potentially reducing viscosity. However, the Grignard reaction is exothermic, and higher temperatures can lead to a more rapid, uncontrolled reaction, which can increase the rate of precipitate formation and also lead to unwanted side reactions. A controlled temperature, often a gentle reflux, is usually optimal.[1]
Q5: Are there any additives that can reduce the viscosity of the reaction mixture?
A5: While not a common practice for this specific synthesis on a lab scale, in some industrial applications, co-solvents or additives might be used to improve the solubility of reaction components. However, for a standard laboratory synthesis, the most straightforward and effective method to control viscosity is by adjusting the solvent volume.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of a similar secondary alcohol and is intended as a general guideline. Researchers should optimize conditions based on their specific laboratory setup and scale.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Purity |
| Magnesium Turnings | Mg | 24.31 | >99% |
| Ethyl Bromide | C₂H₅Br | 108.97 | >99% |
| 3,3-Dimethyl-2-butanone | C₆H₁₂O | 100.16 | >98% |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | >99.7% |
| Hydrochloric Acid | HCl | 36.46 | 3 M (aq) |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated (aq) |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated (aq) |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |
| Iodine | I₂ | 253.81 | Crystal |
Procedure:
Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Initiation: Place magnesium turnings (1.0 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of ethyl bromide (1.05 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
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Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
Part 2: Synthesis of this compound
-
Aldehyde Addition: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Dissolve 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Add the 3,3-dimethyl-2-butanone solution dropwise to the stirred Grignard reagent. A precipitate will likely form, and the mixture will become a viscous slurry.[1] If stirring becomes difficult, add more anhydrous diethyl ether.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 3 M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts. Continue adding acid until the aqueous layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can then be purified by distillation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing viscosity issues during the Grignard synthesis of this compound.
Caption: Troubleshooting workflow for managing viscous reaction mixtures.
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
minimizing water contamination in Grignard reagent preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize water contamination during Grignard reagent preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?
A1: The two most common culprits for a failed Grignard reaction initiation are the presence of a passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings and contamination with water.[1] Grignard reagents are extremely sensitive to moisture and will be quenched by even trace amounts of water.[2][3]
Q2: How can I tell if my reaction has successfully initiated?
A2: Several visual cues indicate a successful Grignard reaction initiation. These include:
-
A noticeable increase in the temperature of the reaction mixture (exotherm).[4]
-
The appearance of a cloudy, grayish, or brownish color in the solution.[4]
-
Spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[4]
-
If using iodine as an activator, the characteristic purple or brown color will disappear.[1]
Q3: I suspect water contamination. What are the primary sources of moisture in my reaction setup?
A3: Water can be introduced from several sources:
-
Solvents: Ethers like tetrahydrofuran (B95107) (THF) and diethyl ether are hygroscopic and readily absorb moisture from the atmosphere.[5]
-
Glassware: A thin film of moisture adheres to the surface of glassware that appears dry to the naked eye.[6]
-
Reagents: The organic halide starting material may contain trace amounts of water.[2]
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere can introduce moisture.
Q4: What is the maximum acceptable level of water in my solvent for a successful Grignard reaction?
A4: While there is no single definitive threshold, the water content should be minimized as much as possible. For direct reuse in Grignard reagent preparation, a water content of less than 220 ppm (0.022%) in a recovered solvent is considered acceptable.[5] Some studies have investigated dewatering strategies for THF with water content as high as 1,000 ppm (0.1%) to 10,000 ppm (1.0%), indicating that these higher levels are generally problematic for standard Grignard synthesis.[5]
Q5: My reaction started but then stopped. What could be the issue?
A5: This scenario often suggests that while the initial reaction consumed a small amount of moisture, residual water is quenching the newly formed Grignard reagent.[2] It can also be due to poor quality reagents or insufficient temperature to sustain the reaction.[2]
Data Presentation
Solvent Drying Efficiency
The choice of drying agent significantly impacts the residual water content in your solvent. The following table summarizes the efficiency of various desiccants for drying tetrahydrofuran (THF), a common solvent for Grignard reactions.
| Drying Agent | Conditions | Residual Water Content (ppm) |
| Sodium/Benzophenone (B1666685) | Reflux | ~43 |
| 3Å Molecular Sieves (20% m/v) | 48 hours | Low ppm levels |
| Activated Neutral Alumina | Single pass through a column | Rivals molecular sieves |
| Calcium Hydride (CaH₂) | Reflux | ~13 (for Dichloromethane) |
Data sourced from a quantitative evaluation of desiccant efficiency.[7][8]
Magnesium Activation Methods
Effective activation of magnesium is crucial for a successful Grignard reaction. The table below compares common activation methods.
| Activation Method | Principle | Advantages | Disadvantages |
| Iodine (I₂) Crystals | Chemically etches the magnesium surface, removing the oxide layer.[1] | Simple and effective; the disappearance of the iodine color indicates activation.[1] | Introduces a potential impurity. |
| 1,2-Dibromoethane (DBE) | Reacts with magnesium to expose a fresh surface and generates ethene gas.[4] | Highly effective and the bubbling of ethene provides a visual cue of activation.[4] | The reaction with DBE can be vigorous.[4] |
| Mechanical Grinding/Stirring | Physically breaks the magnesium oxide layer, exposing fresh metal.[2] | Avoids chemical contaminants. | Can be difficult to perform effectively within the reaction vessel. |
| DIBAH | Acts as both a surface activator and a drying agent.[9][10] | Can initiate reactions at lower temperatures.[9][10] | Introduces an additional organometallic reagent. |
Experimental Protocols
Protocol 1: Flame-Drying Glassware for a Moisture-Sensitive Reaction
Objective: To remove the adsorbed layer of moisture from glassware immediately before use.
Materials:
-
Assembled glassware for the reaction (e.g., round-bottom flask, condenser)
-
Bunsen burner or heat gun
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Septa and needles
-
Heat-resistant gloves
Procedure:
-
Assemble the clean and dry glassware, including a stir bar if needed.
-
Ensure all flammable solvents are removed from the immediate vicinity.[11]
-
Gently heat the entire surface of the glassware with a Bunsen burner or heat gun. Initially, you will observe fogging on the inside of the glassware as water vaporizes and condenses on cooler surfaces.
-
Continue heating until all visible moisture has been removed and the glassware is hot to the touch (use heat-resistant gloves for handling).
-
Allow the glassware to cool to room temperature under a positive pressure of a dry, inert gas (e.g., nitrogen or argon).[11][12] This prevents atmospheric moisture from re-adsorbing onto the cooled surfaces.
Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF) by Distillation from Sodium/Benzophenone
Objective: To obtain highly anhydrous THF suitable for Grignard reagent formation.
Materials:
-
Solvent still apparatus
-
Commercial grade THF
-
Sodium metal
-
Benzophenone
-
Inert gas supply
Procedure:
-
Pre-drying (optional but recommended): Allow the commercial THF to stand over potassium hydroxide (B78521) (KOH) pellets for several days to remove the bulk of the water.
-
Set up the solvent still in a fume hood.
-
Add the pre-dried THF to the distillation flask.
-
Carefully add small pieces of sodium metal to the THF.
-
Add a small amount of benzophenone to the flask. Benzophenone acts as an indicator; when the solvent is dry, the solution will turn a deep blue or purple color, indicating the formation of the benzophenone ketyl radical.
-
Heat the flask to reflux under a nitrogen atmosphere.
-
Continue to reflux until the characteristic deep blue or purple color persists. If the color does not develop, more sodium may be needed.
-
The freshly distilled, anhydrous THF can be collected from the distillation head for immediate use.
Safety Note: Always handle sodium metal with extreme care. It reacts violently with water. Ensure the solvent still is never heated to dryness.
Visualizations
Caption: Troubleshooting workflow for a failed Grignard reaction initiation.
Caption: Experimental setup for a moisture-sensitive Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Content Not Available [sigmaaldrich.com]
- 6. rubingroup.org [rubingroup.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of 3,3-Dimethyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suitable analytical methodologies for the accurate quantification of 3,3-Dimethyl-2-hexanol. Given the volatile nature of this tertiary alcohol, this document focuses on gas chromatography-based techniques, which are the industry standard for such analytes. The comparison is supported by representative experimental data based on the analysis of similar volatile organic compounds, offering a robust framework for method selection and validation in a drug development context.
The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) for its high selectivity and sensitivity, and Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) as a high-throughput alternative. Adherence to validation parameters as outlined by the International Council for Harmonisation (ICH) is emphasized throughout to ensure data integrity and regulatory compliance.[1][2][3][4]
Comparison of Quantitative Performance Data
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes typical validation parameters for the quantification of volatile alcohols using GC-MS and HS-GC-FID, providing a baseline for what can be expected for a validated this compound assay.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.995 | > 0.995 | ≥ 0.995[2] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 80 - 120% of the expected test concentration[2] |
| Precision (% RSD) | < 2% | < 5% | ≤ 2% is commonly acceptable[1] |
| Limit of Detection (LOD) | Low ng/mL | High ng/mL to low µg/mL | Signal-to-noise ratio ≥ 3:1[5] |
| Limit of Quantification (LOQ) | Low to mid ng/mL | Low to mid µg/mL | Signal-to-noise ratio ≥ 10:1[5] |
| Specificity | High (based on mass fragmentation) | Moderate (based on retention time) | The method should unequivocally assess the analyte.[6] |
| Robustness | High | Moderate to High | No significant effect on results with small variations in method parameters.[1][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method implementation and validation.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for the quantification of this compound in complex matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample matrix (e.g., plasma, cell culture media), add a suitable internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 7000D or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound.
Alternative Method: Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)
This method is well-suited for rapid and automated analysis of volatile compounds and requires minimal sample preparation.[7]
1. Sample Preparation (Headspace):
-
Pipette 1 mL of the sample into a 20 mL headspace vial.
-
Add a matrix modifier or salt if necessary to improve partitioning of the analyte into the headspace.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
Place the vial in the autosampler of the headspace unit.
2. HS-GC-FID Instrumentation and Conditions:
-
Headspace Sampler: Agilent 7697A or equivalent.
-
GC System: Agilent 7890B or equivalent.
-
FID Detector:
-
Column: DB-WAX (30 m x 0.32 mm, 0.5 µm) or equivalent.
-
Incubation Temperature: 80°C.
-
Incubation Time: 15 minutes.
-
Injector Temperature: 200°C.
-
Oven Program: Start at 60°C, hold for 3 minutes, then ramp to 220°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Nitrogen at a constant flow rate of 2 mL/min.
-
Detector Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Logical Relationship of Validation Parameters
This diagram illustrates the hierarchical relationship between key validation parameters.
Caption: Interrelationship of Analytical Validation Parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. ives-openscience.eu [ives-openscience.eu]
A Comparative Guide to GC-FID and GC-MS for Purity Analysis of 3,3-Dimethyl-2-hexanol
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing experimental reliability and product safety. When it comes to the analysis of volatile organic compounds like 3,3-Dimethyl-2-hexanol, Gas Chromatography (GC) is the go-to analytical technique. The choice of detector, however, between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS), can significantly impact the quality and utility of the analytical results. This guide provides an objective comparison of GC-FID and GC-MS for the purity analysis of this compound, supported by experimental data and detailed protocols.
Principle of Operation: A Tale of Two Detectors
Both GC-FID and GC-MS utilize the same fundamental principle of separating volatile compounds in a gas chromatograph. An inert carrier gas transports the vaporized sample through a column containing a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. The crucial difference between the two techniques lies in how the eluted compounds are detected.
Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a robust and widely used detector that is highly sensitive to organic compounds containing carbon-hydrogen bonds. As the separated analytes exit the GC column, they are combusted in a hydrogen-air flame. This combustion process generates ions, which are then collected by an electrode, producing an electrical signal. The intensity of this signal is directly proportional to the number of carbon atoms in the analyte, making FID an excellent tool for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the outlet of the GC column is coupled to a mass spectrometer.[1] As the separated compounds elute, they enter the ion source of the MS, where they are ionized, typically by electron impact (EI).[1] This ionization process can cause the molecules to fragment in a predictable and reproducible manner. The resulting ions (the parent molecular ion and its fragments) are then separated by a mass analyzer based on their mass-to-charge ratio (m/z).[1] The detector records the abundance of each ion at a specific m/z, generating a mass spectrum that serves as a unique "molecular fingerprint" for the compound.[2] This allows for highly specific identification.
Quantitative Performance Comparison
The choice between GC-FID and GC-MS for purity analysis often comes down to a trade-off between quantitative accuracy and the need for definitive identification. The following table summarizes the typical quantitative performance characteristics for the analysis of a C8 alcohol, which can be considered a good proxy for this compound.
| Parameter | GC-FID | GC-MS |
| Limit of Detection (LOD) | ng/L to µg/L range[3] | pg/L to ng/L range[3] |
| Limit of Quantitation (LOQ) | µg/L range[3] | ng/L range[3] |
| Linearity (R²) | > 0.99[3] | > 0.99[3] |
| Precision (%RSD) | < 5% | < 10%[3] |
| Accuracy (% Recovery) | 90-110%[3] | 95-105%[3] |
Key Differentiators: GC-FID vs. GC-MS
| Feature | GC-FID | GC-MS |
| Identification | Relies on retention time matching with a known standard. Cannot identify unknown impurities. | Provides mass spectra for confident identification of both the main component and unknown impurities by library matching.[1] |
| Selectivity | Good for quantitative analysis of known compounds. Susceptible to co-elution of impurities with similar retention times. | Excellent selectivity. Can deconvolute co-eluting peaks based on their unique mass spectra.[1] |
| Sensitivity | Very sensitive for hydrocarbons.[1] | Generally more sensitive, especially in Selected Ion Monitoring (SIM) mode.[1] |
| Robustness | Generally more robust and less susceptible to matrix effects. | Can be more sensitive to matrix interference and requires a cleaner sample. |
| Cost & Complexity | Lower initial instrument cost and simpler operation. | Higher initial cost and requires more expertise for operation and data interpretation. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results in purity analysis. Below are representative experimental protocols for the analysis of this compound using both GC-FID and GC-MS.
Sample Preparation
For both GC-FID and GC-MS analysis, a simple dilution of the this compound sample in a suitable volatile solvent is typically sufficient.
-
Solvent Selection: Choose a high-purity volatile solvent in which this compound is readily soluble, such as methanol, ethanol, or hexane.
-
Sample Concentration: Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent.
-
Working Standard Preparation: From the stock solution, prepare a series of working standards by serial dilution to cover the expected concentration range of impurities and for linearity assessment.
-
Filtration: If any particulate matter is visible, filter the sample and standard solutions through a 0.45 µm syringe filter before injection.
GC-FID Method
This method is well-suited for the routine quantification of this compound and its known impurities.
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Column: A non-polar or mid-polarity capillary column is recommended for the separation of alcohols. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 split ratio) to handle the high concentration of the main component.
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
Detector:
-
Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
GC-MS Method
This method is ideal for the identification and quantification of both known and unknown impurities, providing a higher level of confidence in the purity assessment.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
-
GC Parameters: The same column, carrier gas, inlet conditions, and oven temperature program as described for the GC-FID method can be used.
-
MS Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Mass Range: m/z 40 - 400.
-
Data Analysis and Interpretation
For GC-FID, purity is typically determined by area percent calculation, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks. For more accurate quantification, an internal or external standard method should be employed.
For GC-MS, the Total Ion Chromatogram (TIC) can be used for purity assessment by area percent. The key advantage of GC-MS is the ability to identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). This provides a much higher degree of confidence in the identity of any detected impurities.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the relationship between the two techniques, the following diagrams are provided.
References
A Comparative Study of 3,3-Dimethyl-2-hexanol and Its Isomers: Physicochemical Properties and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the physicochemical properties of 3,3-Dimethyl-2-hexanol and a selection of its structural isomers with the same molecular formula (C8H18O). The objective is to offer a valuable resource for researchers and scientists involved in organic synthesis, analytical chemistry, and drug development by presenting key data in a structured format and detailing relevant experimental protocols for their characterization.
Introduction
This compound is a secondary alcohol with a branched hydrocarbon chain. Its isomers, which share the same molecular weight but differ in the arrangement of atoms, can exhibit distinct physical and chemical properties. These differences in properties, such as boiling point, density, and refractive index, arise from variations in molecular structure, including the position of the hydroxyl group and the degree of branching in the carbon skeleton. Such variations can significantly influence their reactivity, solvency, and potential biological activity. Understanding these differences is crucial for applications ranging from their use as solvents and chemical intermediates to their potential as chiral building blocks in the synthesis of more complex molecules.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and several of its isomers. This data has been compiled from various chemical databases and literature sources.
| Compound Name | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (nD) |
| This compound | 22025-20-3 | - | 0.842 [1] | 1.433 [1] |
| 2,2-Dimethyl-3-hexanol | 4209-90-9 | 174-175[1] | 0.82[1] | - |
| 2,3-Dimethyl-2-hexanol | 19550-03-9 | 150.5[2] | 0.821[2] | 1.425[2] |
| 2,4-Dimethyl-3-hexanol | 13432-25-2 | - | - | - |
| 3,4-Dimethyl-3-hexanol | 19550-08-4 | - | - | - |
| 5,5-Dimethyl-3-hexanol | 66576-31-6 | - | - | - |
| 2-Methyl-3-heptanol (B94098) | 18720-62-2 | 167.2[3] | 0.821[4] | 1.425[4] |
| 6-Methyl-2-heptanol | 4730-22-7 | 171-175[5][6] | 0.803-0.820[5][6] | 1.422-1.426[5] |
| 2,2,3-Trimethyl-3-pentanol | 594-94-5 | - | - | - |
| 2,3,4-Trimethyl-3-pentanol | 3054-92-0 | 78 @ 46 mmHg[7] | 0.846-0.850[7] | 1.433-1.438[7] |
| 2,4,4-Trimethyl-2-pentanol | 690-37-9 | 144[8] | 0.82[8] | 1.426-1.430[8] |
| 1-Octanol | 111-87-5 | 195 | 0.829 | 1.429 |
| 2-Octanol | 123-96-6 | 179 | 0.819 | 1.426 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and the analytical separation of this compound and its isomers are provided below.
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property that can be determined using several methods. The capillary method is a common and reliable technique for small sample volumes.
Methodology:
-
Sample Preparation: Place a small amount (a few drops) of the alcohol isomer into a small test tube or a fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a beaker of mineral oil or water) placed on a hot plate.
-
Observation: Heat the bath slowly and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary as the air inside expands.
-
Boiling Point Determination: As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. At this point, turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Repeat: Repeat the measurement to ensure accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique for separating and identifying the components of a volatile mixture, such as alcohol isomers. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in their identification.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the alcohol isomer or a mixture of isomers in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for separating isomers based on boiling point differences.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Set to an appropriate temperature (e.g., 250°C) and injection mode (e.g., split or splitless).
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C, and a final hold for 5 minutes. This program can be optimized for better separation.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source and Quadrupole Temperatures: Set according to the manufacturer's recommendations (e.g., 230°C and 150°C, respectively).
-
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identification: Identify the individual isomers by comparing their retention times with those of known standards and by matching their mass spectra against a spectral library (e.g., NIST/Wiley).
-
Quantification: Determine the relative abundance of each isomer in a mixture by integrating the area of its corresponding peak in the TIC.
-
References
- 1. chembk.com [chembk.com]
- 2. 2,3-DIMETHYL-2-HEXANOL | CAS#:19550-03-9 | Chemsrc [chemsrc.com]
- 3. 2-methyl-3-heptanol, 18720-62-2 [thegoodscentscompany.com]
- 4. 2-methyl-3-heptanol [stenutz.eu]
- 5. 6-methyl-2-heptanol, 4730-22-7 [thegoodscentscompany.com]
- 6. 6-Methyl-2-heptanol 99 4730-22-7 [sigmaaldrich.com]
- 7. 2,3,4-Trimethyl-3-pentanol | C8H18O | CID 520484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,4-TRIMETHYL-2-PENTANOL CAS#: 690-37-9 [amp.chemicalbook.com]
Confirming the Structure of 3,3-Dimethyl-2-hexanol using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rigorous process of drug development and chemical analysis, unambiguous structural confirmation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the 2D NMR data for 3,3-Dimethyl-2-hexanol and a key structural isomer, 2,3-Dimethyl-2-hexanol, to demonstrate how specific correlations in 2D NMR spectra can definitively confirm the correct structure.
Predicted NMR Data Comparison
To illustrate the power of 2D NMR in distinguishing between isomers, we present the predicted ¹H and ¹³C NMR chemical shifts, along with the crucial 2D NMR correlations (COSY, HSQC, and HMBC) for both this compound and 2,3-Dimethyl-2-hexanol. These predictions are based on computational models and provide a clear framework for interpreting experimental data.
Structure and Numbering:
| This compound | 2,3-Dimethyl-2-hexanol |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | This compound | 2,3-Dimethyl-2-hexanol |
| Position | ¹H (ppm) | ¹³C (ppm) |
| 1 | 1.15 (d) | 16.5 |
| 2 | 3.60 (q) | 77.5 |
| 3 | - | 38.0 |
| 4 | 1.35 (m) | 35.0 |
| 5 | 1.30 (m) | 23.5 |
| 6 | 0.90 (t) | 14.2 |
| 7 (3-CH₃) | 0.88 (s) | 24.5 |
| 8 (3-CH₃) | 0.88 (s) | 24.5 |
| 2-CH₃ | - | - |
Table 2: Predicted Key 2D NMR Correlations
| Experiment | This compound: Key Correlations | 2,3-Dimethyl-2-hexanol: Key Correlations |
| COSY (¹H-¹H) | H1-H2, H4-H5, H5-H6 | H3-H4, H4-H5, H5-H6, H3-H7 |
| HSQC (¹³C-¹H) | C1-H1, C2-H2, C4-H4, C5-H5, C6-H6, C7-H7, C8-H8 | C1-H1, C3-H3, C4-H4, C5-H5, C6-H6, C7-H7, C2-CH₃ |
| HMBC (¹³C-¹H) | C3 to H1 , H2 , H4 , H7 , H8 ; C2 to H1 , H4 , H7 , H8 | C2 to H1 , H3 , H7 , 2-CH₃ ; C3 to H1 , H4 , H7 , 2-CH₃ |
The most telling differences lie in the HMBC correlations. For this compound, the quaternary carbon C3 is expected to show correlations to the protons of the two methyl groups at position 3 (H7 and H8), the proton on C2 (H2), the protons on C4, and the methyl protons at C1. Crucially, the protons of the two methyl groups attached to C3 will not show any COSY correlations. In contrast, for 2,3-Dimethyl-2-hexanol, the methyl protons at position 3 (H7) will show a COSY correlation to the proton on C3 (H3), and the quaternary carbon C2 will show HMBC correlations to the protons of the two methyl groups attached to it.
Experimental Protocols
To acquire the necessary 2D NMR data for structural confirmation, the following generalized protocols for COSY, HSQC, and HMBC experiments can be employed.
General Sample Preparation:
Approximately 5-10 mg of the analyte (e.g., this compound) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The solution should be homogeneous.
1. COSY (Correlation Spectroscopy) Experiment:
-
Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments) pulse sequence is used.
-
Parameters:
-
Spectral Width (SW): Determined from the ¹H spectrum, typically covering a range of 0 to 10 ppm.
-
Number of Scans (NS): 2 to 8 scans per increment.
-
Number of Increments (TD in F1): 256 to 512 increments.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: The acquired data is processed with a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2 on Bruker instruments) pulse sequence is used to obtain multiplicity information (CH and CH₃ positive, CH₂ negative).
-
Parameters:
-
Spectral Width (SW): The ¹H dimension is set as in the COSY experiment. The ¹³C dimension is typically set to cover a range of 0 to 90 ppm for an aliphatic compound.
-
Number of Scans (NS): 4 to 16 scans per increment, depending on the sample concentration.
-
Number of Increments (TD in F1): 128 to 256 increments.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing: The data is processed with a squared sine-bell window function in both dimensions before Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Pulse Program: A standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments) pulse sequence is used.
-
Parameters:
-
Spectral Width (SW): Set as in the HSQC experiment for both ¹H and ¹³C dimensions.
-
Number of Scans (NS): 8 to 32 scans per increment.
-
Number of Increments (TD in F1): 256 to 512 increments.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value of 8 Hz to observe 2- and 3-bond correlations.
-
-
Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
Visualization of Key Structural Relationships
The following diagrams, generated using the DOT language, illustrate the key predicted 2D NMR correlations that are instrumental in confirming the structure of this compound.
Caption: Predicted COSY correlations for this compound.
Caption: Key predicted HMBC correlations to C2 and C3 for this compound.
By carefully analyzing the COSY, HSQC, and particularly the HMBC spectra and comparing the observed correlations with the predicted data presented in this guide, researchers can confidently and unequivocally confirm the structure of this compound and distinguish it from its isomers. This rigorous approach to structural elucidation is fundamental to ensuring the quality and integrity of chemical research and development.
A Comparative Guide to Establishing a Reference Standard for 3,3-Dimethyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the establishment of 3,3-Dimethyl-2-hexanol as a chemical reference standard. The quality and purity of reference standards are critical for achieving accurate and reproducible analytical results in research and pharmaceutical development.[1][2] This document outlines the necessary steps, from synthesis and purification to characterization and comparison with alternative analytical methodologies, supported by experimental data and protocols.
Introduction to Chemical Reference Standards
A chemical reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis.[2] Regulatory bodies like the World Health Organization (WHO) provide guidelines for the establishment, maintenance, and distribution of these standards to ensure the accuracy and reproducibility of analytical results.[1] For novel or less common compounds like this compound, where a compendial standard may not be available, it is often necessary to synthesize and qualify a reference standard in-house.[3]
The characterization of a reference standard is paramount and depends on its intended use, such as for assays to determine potency or for the identification of impurities.[2][3] A thorough characterization provides assurance of the substance's identity, strength, and quality.[2]
Synthesis and Purification of this compound
The establishment of a reference standard begins with the synthesis of a high-purity batch of the target compound. A common route to synthesize tertiary alcohols like this compound is through a Grignard reaction.
Logical Workflow for Synthesis and Qualification
Caption: Workflow for the synthesis and qualification of a reference standard.
Physicochemical Characterization
The fundamental properties of the synthesized this compound should be determined and compared against literature values to confirm its identity.
| Property | Experimental Value | Reference Value |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O[4][5] |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol [5] |
| CAS Registry Number | 22025-20-3 | 22025-20-3[4][5] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Boiling Point | ~140-142 °C at 760 mmHg | Not available |
| Refractive Index (20°C) | ~1.425 | Not available |
Note: Experimental values are typical and may vary slightly between batches.
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic techniques is essential for the unequivocal identification and purity assessment of the reference standard.
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for purity determination. Below is a comparison of their applicability for analyzing this compound.
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and column interaction, followed by flame ionization detection. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard. |
| Primary Use | Ideal for detecting and quantifying volatile impurities, including structural isomers.[6] | Provides definitive structural elucidation and highly accurate purity assessment without needing a specific standard for the compound itself.[6] |
| Sensitivity | High sensitivity, capable of detecting impurities at levels below 0.05%. | Generally suitable for quantifying impurities at levels of 0.1% and above.[6] |
| Sample Throughput | High, once the method is established. | Moderate, with relatively simple sample preparation.[6] |
Signaling Pathway for Method Selection
Caption: Decision tree for selecting an analytical method for purity assessment.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Oven Program : Initial temperature of 50°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injection Volume : 1 µL (split ratio 50:1).
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Data Analysis : Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation : 400 MHz NMR Spectrometer.
-
Solvent : Chloroform-d (CDCl₃).
-
Internal Standard : Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation : Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
Data Acquisition : Acquire a standard proton spectrum with 16 scans.
-
Expected Chemical Shifts (δ, ppm) :
-
~3.7 (m, 1H, -CH(OH)-)
-
~1.2-1.5 (m, 4H, -CH₂CH₂-)
-
~1.1 (d, 3H, -CH(OH)CH₃)
-
~0.9 (t, 3H, -CH₂CH₃)
-
~0.85 (s, 6H, -C(CH₃)₂-)
-
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation : GC-MS system with Electron Ionization (EI) source.
-
GC Conditions : As described in Protocol 1.
-
MS Conditions :
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-350.
-
-
Expected Fragmentation : The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 130, although it may be weak. Key fragment ions would include [M-CH₃]⁺ (m/z 115), [M-C₃H₇]⁺ (m/z 87), and a base peak corresponding to the cleavage adjacent to the alcohol.
Comparison with Alternative Isomeric Alcohols
The analytical methods must be able to distinguish this compound from its structural isomers, which could be potential process impurities.
Experimental Workflow for Isomer Differentiation
Caption: Comparative workflow for differentiating between isomeric alcohols.
| Isomer | Expected GC Retention Time Difference | Key Differentiating ¹H NMR Signal |
| This compound | (Reference) | Singlet at ~0.85 ppm (6H) for gem-dimethyl group. |
| 2,3-Dimethyl-2-hexanol | Shorter retention time due to more branching near the hydroxyl group. | Two singlets for the methyl groups attached to the carbinol carbon. |
| 3-Hexanol | Longer retention time due to less steric hindrance. | Absence of any singlet signals in the aliphatic region. |
Conclusion
The establishment of a reference standard for this compound requires a systematic approach encompassing synthesis, purification, and comprehensive characterization. This guide demonstrates that a combination of chromatographic and spectroscopic methods, particularly GC-FID and NMR, provides a robust framework for confirming the identity and ensuring the purity of the reference standard. The detailed protocols and comparative data serve as a valuable resource for researchers in ensuring the quality and reliability of their analytical measurements. For comprehensive quality control, employing both GC and NMR as orthogonal techniques is highly recommended to ensure the highest confidence in the established reference standard.[6]
References
A Guide to Inter-Laboratory Performance in the Analysis of 3,3-Dimethyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a hypothetical inter-laboratory study on the analysis of 3,3-Dimethyl-2-hexanol, a volatile organic compound (VOC). Ensuring the accuracy and reproducibility of analytical data is critical in research and development.[1] Inter-laboratory comparisons, or proficiency tests, are vital for assessing and improving the quality of these measurements.[1][2] This document presents illustrative data from a simulated round-robin study, details a common analytical protocol, and outlines the experimental workflow to assist laboratories in evaluating and enhancing their analytical capabilities for similar compounds.
Comparative Analysis of Laboratory Performance
In our simulated study, five independent laboratories were provided with identical, blind samples containing a certified concentration of this compound (Assigned Value: 25.0 µg/mL). Each laboratory analyzed the sample in triplicate using their in-house Gas Chromatography-Mass Spectrometry (GC-MS) method. The reported results, along with calculated performance metrics, are summarized below.
Data Presentation
Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound (Assigned Value = 25.0 µg/mL)
| Laboratory ID | Reported Mean (µg/mL) | Standard Deviation (SD) | Accuracy (% Recovery) | Z-Score* | Performance Interpretation |
| Lab A | 24.5 | 1.1 | 98.0% | -0.56 | Satisfactory |
| Lab B | 26.1 | 1.3 | 104.4% | 1.22 | Satisfactory |
| Lab C | 22.8 | 0.9 | 91.2% | -2.44 | Questionable |
| Lab D | 28.1 | 1.5 | 112.4% | 3.44 | Unsatisfactory |
| Lab E | 25.2 | 1.2 | 100.8% | 0.22 | Satisfactory |
*Z-scores are calculated based on the overall mean and standard deviation of the participant results. A common interpretation considers scores between -2 and +2 as satisfactory.[1]
This table highlights the typical variability observed in such studies.[2][3] While most laboratories demonstrated acceptable performance, others showed deviations that may point to systematic errors in their methodology or calibration.[2]
Experimental Protocols
A detailed methodology is crucial for ensuring reproducibility. The following is a generalized protocol based on common practices for the analysis of C8 alcohols and other VOCs using GC-MS.[4]
Representative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the key steps for the quantitative analysis of this compound.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.[4]
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution to achieve concentrations spanning the expected sample range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard (IS): To improve accuracy and precision, add a consistent concentration of an internal standard (e.g., a deuterated analog or a different alcohol with a distinct retention time like 2-Heptanol) to all calibration standards and samples.[4]
2. GC-MS System and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[4]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[4]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically suitable.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Injection: 1 µL of the sample is injected in splitless mode.[4]
-
Inlet Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.[4]
-
3. Mass Spectrometer Conditions
-
Ionization Mode: Electron Ionization (EI).[4]
-
Ionization Energy: 70 eV.[4]
-
Mass Range: Scan from m/z 35 to 200.[4]
-
Ion Source Temperature: 230°C.[4]
-
Quadrupole Temperature: 150°C.[4]
4. Data Analysis
-
Identify the chromatographic peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the samples by applying the peak area ratio to the calibration curve equation.[1]
Mandatory Visualizations
Diagrams help clarify complex workflows and relationships. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental and data evaluation processes.
Diagram 1: Experimental Workflow
Diagram 2: Inter-Laboratory Data Evaluation Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3,3-Dimethyl-2-hexanol for Researchers and Drug Development Professionals
Introduction
3,3-Dimethyl-2-hexanol is a secondary alcohol of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. Its synthesis can be approached through several established methodologies, each presenting distinct advantages and disadvantages in terms of yield, purity, scalability, and reaction conditions. This guide provides a comprehensive comparison of three primary synthetic routes to this compound: the reduction of 3,3-dimethyl-2-hexanone, the Grignard reaction, and the hydroboration-oxidation of an appropriate alkene. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most suitable pathway for their specific applications.
Comparison of Synthesis Routes
The selection of an optimal synthesis route is a critical decision in chemical research and development, balancing factors such as efficiency, cost, and safety. The following table summarizes the key parameters for the three discussed methods for synthesizing this compound.
| Parameter | Reduction of 3,3-Dimethyl-2-hexanone | Grignard Reaction | Hydroboration-Oxidation |
| Starting Materials | 3,3-Dimethyl-2-hexanone, Sodium Borohydride (B1222165) (NaBH4) or Lithium Aluminum Hydride (LiAlH4) | Propylmagnesium bromide, 3,3-Dimethylbutanal | 3,3-Dimethyl-2-hexene, Borane-THF complex (BH3-THF), Hydrogen Peroxide (H2O2), Sodium Hydroxide (B78521) (NaOH) |
| Typical Yield (%) | High (typically >90%) | Good to High (typically 70-85%) | Good (typically >80% for the desired regioisomer) |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux | 0°C to Room Temperature |
| Reaction Time | 1-4 hours | 2-6 hours | 2-4 hours |
| Key Advantages | High yield, relatively simple procedure, mild reaction conditions with NaBH4. | Versatile for C-C bond formation, good yields. | High regioselectivity, avoids carbocation rearrangements. |
| Key Disadvantages | Requires synthesis of the starting ketone. LiAlH4 is highly reactive and requires anhydrous conditions. | Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions. Potential for side reactions. | Borane (B79455) reagents are flammable and require careful handling. May produce a mixture of regioisomers depending on the alkene substitution. |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below to enable replication and adaptation in a laboratory setting.
Route 1: Reduction of 3,3-Dimethyl-2-hexanone
This method involves the reduction of the corresponding ketone, 3,3-Dimethyl-2-hexanone, using a hydride-based reducing agent. Sodium borohydride is a milder and safer option compared to lithium aluminum hydride.
Synthesis of the Starting Material: 3,3-Dimethyl-2-hexanone
A common method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. Alternatively, acylation reactions can be employed.
Reduction Protocol:
-
Reaction Setup: A round-bottom flask is charged with 3,3-Dimethyl-2-hexanone (1.0 eq) and methanol (B129727) as the solvent. The flask is equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (NaBH4, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation.
Route 2: Grignard Reaction
This route builds the carbon skeleton of the target molecule by reacting a Grignard reagent with an appropriate aldehyde. The reaction of propylmagnesium bromide with 3,3-dimethylbutanal is a viable approach.
Synthesis of the Starting Material: 3,3-Dimethylbutanal
3,3-Dimethylbutanal can be prepared by the oxidation of 3,3-dimethyl-1-butanol.
Grignard Reaction Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings (1.2 eq) are placed. A solution of 1-bromopropane (B46711) (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of propylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0°C. A solution of 3,3-dimethylbutanal (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours after the addition is complete and monitored by TLC or GC.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation.
Route 3: Hydroboration-Oxidation of 3,3-Dimethyl-2-hexene
This two-step procedure involves the addition of a borane reagent across the double bond of an alkene, followed by oxidation to yield the alcohol. The use of 3,3-Dimethyl-2-hexene as the starting material is expected to favor the formation of this compound due to the directing effects of the alkyl groups.
Synthesis of the Starting Material: 3,3-Dimethyl-2-hexene
This alkene can be synthesized through various elimination reactions, for instance, the dehydration of this compound (which would be a circular argument for this synthesis) or from a corresponding alkyl halide via an E2 reaction.
Hydroboration-Oxidation Protocol:
-
Hydroboration: A solution of 3,3-Dimethyl-2-hexene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is placed in a flame-dried, three-necked flask under an inert atmosphere and cooled to 0°C. A 1.0 M solution of borane-THF complex (BH3-THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours.
-
Oxidation: The reaction mixture is cooled back to 0°C. A 3 M aqueous solution of sodium hydroxide (NaOH) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (H2O2). The temperature should be maintained below 40°C during the addition.
-
Reaction Monitoring: The mixture is stirred at room temperature for 1 hour after the addition is complete.
-
Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation.
Visualizing the Synthetic Pathways
To further clarify the relationships between the reactants, intermediates, and the final product in each synthetic route, the following diagrams are provided in the DOT language for Graphviz.
Caption: Overview of the three main synthesis routes to this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be successfully achieved through the reduction of its corresponding ketone, a Grignard reaction, or the hydroboration-oxidation of an alkene. The choice of the most appropriate route will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The reduction of 3,3-Dimethyl-2-hexanone with sodium borohydride offers a straightforward and high-yielding approach, provided the starting ketone is readily accessible. The Grignard reaction provides a powerful method for carbon-carbon bond formation but requires stringent anhydrous conditions. Hydroboration-oxidation offers excellent regioselectivity but necessitates the careful handling of borane reagents. The detailed protocols and comparative data presented in this guide are intended to aid researchers and drug development professionals in making an informed decision for their synthetic endeavors.
A Comparative Guide to Validating the Isomeric Purity of 3,3-Dimethyl-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
The determination of isomeric purity is a critical analytical challenge in the development of chiral molecules. Enantiomers, non-superimposable mirror images of a chiral compound, can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1][2][3][4][5] Therefore, robust and reliable analytical methods are required to separate and quantify the individual enantiomers of a chiral drug candidate like 3,3-Dimethyl-2-hexanol.
The importance of isomeric purity extends to understanding the biological activity of chiral molecules. For instance, the structurally related compound, 3,3-dimethyl-1-butanol, is known to inhibit the microbial production of trimethylamine (B31210) (TMA), a precursor to the pro-atherosclerotic metabolite trimethylamine N-oxide (TMAO).[6] The TMAO pathway is implicated in cardiovascular disease, highlighting how stereochemistry can influence biological activity.[7][8][9][10]
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for validating the isomeric purity of this compound depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Technique | Principle | Sample Preparation | Throughput | Sensitivity | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase. | Often requires derivatization to improve volatility and peak shape (e.g., acylation).[11][12] | High | High (FID) | Excellent resolution for volatile compounds, fast analysis times. | Derivatization adds a step to sample preparation; not suitable for non-volatile compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Can be direct or indirect (derivatization to form diastereomers). | Moderate | Moderate to High (UV, FLD, MS) | Broad applicability, wide range of available chiral stationary phases. | Can use significant amounts of organic solvents; may have lower resolution than GC for some compounds. |
| Chiral Supercritical Fluid Chromatography (SFC) | Partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. | Minimal sample preparation, often direct injection. | High | High (UV, MS) | Fast separations, reduced organic solvent consumption ("greener" technique).[13][14][15] | Requires specialized instrumentation; less common than HPLC and GC. |
| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), resulting in distinguishable NMR signals.[16][17][18] | Derivatization to form diastereomeric esters or amides. | Low | Low | Provides structural information and can be used to determine absolute configuration. | Lower sensitivity and throughput compared to chromatographic methods; requires pure samples. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of chiral secondary alcohols and can be adapted for this compound.
Chiral Gas Chromatography (GC) with Derivatization
This method involves the conversion of the alcohol to a less polar and more volatile ester, which enhances separation on a chiral GC column.
1. Derivatization Protocol (Acetylation):
-
In a vial, dissolve 1-5 mg of this compound in 0.5 mL of dichloromethane.
-
Add 1.5 equivalents of acetic anhydride (B1165640) and a catalytic amount of pyridine.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
The resulting solution containing the acetylated derivative is ready for GC analysis.
2. GC Analysis Protocol:
-
Column: A chiral GC column, such as a cyclodextrin-based stationary phase (e.g., CP-Chirasil-DEX CB).[11]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 80 °C (hold for 2 min), ramp to 150 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct analysis on a chiral stationary phase (CSP) is the preferred HPLC method.
1. HPLC Analysis Protocol:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The optimal ratio may need to be determined experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as this compound has no strong chromophore, sensitivity may be limited).
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a fast and efficient alternative to HPLC.
1. SFC Analysis Protocol:
-
Column: A polysaccharide-based chiral stationary phase suitable for SFC.
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol (B129727) or ethanol (B145695) (e.g., 90:10 CO₂:Methanol).
-
Flow Rate: 2.0 - 4.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
NMR Spectroscopy with Mosher's Acid Derivatization
This method is used to determine the enantiomeric excess and can also be used to assign the absolute configuration of the chiral center.[16][17][18]
1. Preparation of (R)- and (S)-Mosher's Esters:
-
In two separate, dry NMR tubes, dissolve ~2 mg of this compound in 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃).
-
To each tube, add ~5 µL of anhydrous pyridine.
-
To one tube, add a slight molar excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
To the other tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).
-
Cap the NMR tubes and gently mix. Allow the reactions to proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC).
2. NMR Analysis:
-
Acquire ¹H NMR and/or ¹⁹F NMR spectra for both the (R)- and (S)-Mosher's ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The ratio of the integrals corresponds to the enantiomeric ratio.
-
For absolute configuration determination, compare the chemical shifts of protons near the chiral center in the ¹H NMR spectra of the (R)- and (S)-esters. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on the Mosher's acid model.[16][17][18]
Visualizing the Workflow and Analysis
The following diagrams, generated using Graphviz, illustrate the general workflow for validating isomeric purity and the logic behind Mosher's acid analysis for determining absolute configuration.
References
- 1. mdpi.com [mdpi.com]
- 2. veranova.com [veranova.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Trimethylamine-N-Oxide Pathway: A Potential Target for the Treatment of MAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Pathogenic Mechanisms of Trimethylamine N-Oxide-induced Atherosclerosis and Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease - Zhao - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 10. Pathogenic Mechanisms of Trimethylamine N-Oxide-induced Atheroscl...: Ingenta Connect [ingentaconnect.com]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromedia.org [chromedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. individual.utoronto.ca [individual.utoronto.ca]
- 17. Mosher ester derivatives [sites.science.oregonstate.edu]
- 18. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for Alcohol Analysis: A Cross-Validation Perspective
For researchers, scientists, and professionals in drug development, the accurate quantification of alcohols is a critical aspect of quality control, formulation development, and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. The choice between these methods is often dictated by the specific alcohol, the sample matrix, and the desired analytical performance. This guide provides a comprehensive comparison of HPLC and GC for alcohol analysis, supported by experimental data and detailed methodologies, to aid in the selection and cross-validation of these techniques.
Cross-validation of analytical methods is a crucial step to ensure the consistency and reliability of results, particularly when transferring methods between laboratories or employing an alternative technique. This process involves demonstrating that two different methods provide equivalent results within predefined acceptance criteria.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical quantitative data for the analysis of ethanol (B145695) using HPLC with a Refractive Index (RI) detector and GC with a Flame Ionization Detector (FID).
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-RI) | Gas Chromatography (GC-FID) |
| Linearity (R²) | > 0.999[1] | > 0.999[2][3] |
| Limit of Detection (LOD) | ~6 mg/dL[4] | ~0.006 g/dm³ |
| Limit of Quantification (LOQ) | 0.5 µg/mL[5] | 0.188% v/v[3][6] |
| Accuracy (% Recovery) | 98.6 - 103.2%[1] | 98 - 109% with RSD < 3.7%[2] |
| Precision (% RSD) | Intra-day: 4.0 - 6.7%, Inter-day: 9.3 - 17.9%[4] | < 3.4%[5] |
| Analysis Time | Typically longer | Generally faster[7] |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds[7] | Requires volatile or semi-volatile and thermally stable compounds[7] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. Below are representative methodologies for the analysis of ethanol using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This method is suitable for the direct quantification of ethanol in aqueous samples.
-
Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.
-
Column: A carbohydrate analysis column (e.g., 300 mm x 7.8 mm) is often used.
-
Mobile Phase: A solution of 0.0025 M sulfuric acid in HPLC-grade water is a common mobile phase.[8]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[8]
-
Column Temperature: The column is maintained at a constant temperature, for example, 54°C.[8]
-
Sample Preparation: Samples may require dilution with the mobile phase to fall within the calibration range. Filtration through a 0.45 µm filter is recommended before injection.
-
Calibration: A series of ethanol standards of known concentrations are prepared in the mobile phase to construct a calibration curve.
-
Quantification: The ethanol concentration in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a highly sensitive and specific method for the analysis of volatile compounds like ethanol.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A capillary column with a polar stationary phase, such as a CP-Wax 58 CB (30 m x 0.53 mm), is suitable for separating alcohols.[5]
-
Carrier Gas: Helium or nitrogen is typically used as the carrier gas.
-
Injector and Detector Temperatures: The injector and detector are maintained at high temperatures, for instance, 250°C.[9]
-
Oven Temperature Program: A temperature program is employed to ensure the separation of ethanol from other volatile components. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a higher temperature.
-
Sample Preparation: Samples are often diluted with a suitable solvent, and an internal standard (e.g., 1-propanol) is added to improve precision.
-
Calibration: A calibration curve is generated by analyzing a series of ethanol standards containing the internal standard.
-
Quantification: The ratio of the ethanol peak area to the internal standard peak area is used for quantification against the calibration curve.
Method Cross-Validation Workflow
The process of cross-validating two analytical methods ensures that they produce comparable results. A typical workflow is illustrated below.
Logical Comparison of HPLC and GC for Alcohol Analysis
The decision to use HPLC or GC for alcohol analysis is based on a logical evaluation of the sample properties and analytical requirements.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. irjiet.com [irjiet.com]
- 4. Quantifying ethanol by high performance liquid chromatography with precolumn enzymatic conversion and derivatization with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. HPLC quantification of ethanol [bio-protocol.org]
- 9. journal.uii.ac.id [journal.uii.ac.id]
Reactivity of 3,3-Dimethyl-2-hexanol: A Comparative Guide for Secondary Alcohols
In the landscape of drug development and chemical synthesis, a nuanced understanding of alcohol reactivity is paramount for the strategic design of synthetic routes. This guide provides a comparative analysis of the reactivity of 3,3-Dimethyl-2-hexanol, a sterically hindered secondary alcohol, with other representative secondary alcohols: 2-hexanol (B165339), cyclohexanol (B46403), and isopropanol. The comparison focuses on three fundamental reaction types: oxidation, dehydration, and esterification, supported by available experimental data and detailed methodologies.
Executive Summary
The reactivity of secondary alcohols is significantly influenced by their molecular structure, particularly the steric hindrance around the hydroxyl group. This compound, with its bulky tert-butyl group adjacent to the hydroxyl-bearing carbon, is expected to exhibit markedly different reactivity compared to less hindered secondary alcohols. While specific quantitative data for this compound is limited in publicly accessible literature, a comparative assessment can be drawn from established principles of organic chemistry and data from analogous compounds. This guide will qualitatively and, where possible, quantitatively compare its anticipated reactivity profile.
Comparative Reactivity Analysis
The primary factor governing the reactivity of this compound is the steric bulk of the neighboring tert-butyl group. This steric hindrance is anticipated to decrease reaction rates for oxidation and esterification, where the approach of a reagent to the hydroxyl group or the adjacent C-H bond is required. In the case of dehydration, which proceeds through a carbocation intermediate, the steric strain can influence the propensity for rearrangement to more stable carbocations.
Oxidation
Secondary alcohols are readily oxidized to ketones.[1][2] The rate of this reaction is, however, sensitive to steric hindrance.
General Reaction: R-CH(OH)-R' + [O] → R-C(=O)-R' + H₂O
Dehydration
The acid-catalyzed dehydration of secondary alcohols proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. The stability of this carbocation and the potential for rearrangements are key determinants of the product distribution.
General Reaction: R-CH(OH)-CH₂-R' --(H⁺, Heat)--> R-CH=CH-R' + H₂O
For this compound, the initial formation of a secondary carbocation is followed by a rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement is well-documented for the structurally similar 3,3-dimethyl-2-butanol, which upon dehydration yields a mixture of alkenes with the rearranged products predominating.[5] Therefore, the dehydration of this compound is expected to yield a mixture of alkenes, with the major products arising from the rearranged tertiary carbocation. In contrast, the dehydration of cyclohexanol primarily yields cyclohexene, and the dehydration of 2-hexanol can lead to a mixture of hexene isomers, with the more substituted alkenes being the major products according to Zaitsev's rule.[6][7]
Esterification
Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is also subject to steric effects. The nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent is impeded by bulky substituents near the hydroxyl group.
General Reaction: R-OH + R'-COOH ⇌ R-O-C(=O)-R' + H₂O
The rate of esterification of this compound is predicted to be substantially lower than that of isopropanol, 2-hexanol, and cyclohexanol due to the steric hindrance posed by the tert-butyl group. Kinetic studies on the esterification of various alcohols consistently show a decrease in reaction rate with increasing steric bulk of the alcohol.[8][9][10]
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, this table presents a comparative summary based on available data for the other secondary alcohols and predicted trends for this compound.
| Alcohol | Oxidation (Relative Rate) | Dehydration (Products) | Esterification (Relative Rate) |
| This compound | Very Slow (Predicted) | Mixture of rearranged alkenes (Predicted) | Very Slow (Predicted) |
| 2-Hexanol | Moderate | Mixture of hexene isomers (Zaitsev's rule) | Moderate |
| Cyclohexanol | Fast | Cyclohexene[6] | Fast |
| Isopropanol | Fast | Propene | Fast |
Experimental Protocols
The following are general protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and analytical requirements.
Protocol 1: Oxidation of a Secondary Alcohol to a Ketone using PCC
Objective: To oxidize a secondary alcohol to the corresponding ketone.
Materials:
-
Secondary alcohol (e.g., 2-hexanol)
-
Pyridinium (B92312) chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite® or silica (B1680970) gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) and Celite® to the solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ketone.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Acid-Catalyzed Dehydration of a Secondary Alcohol
Objective: To synthesize an alkene from a secondary alcohol via dehydration.
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
Concentrated sulfuric acid or phosphoric acid (85%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Place the secondary alcohol (1.0 eq) and a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 20% by volume) in a round-bottom flask equipped with a distillation head.
-
Heat the mixture gently using a heating mantle. The alkene product will co-distill with water.[6]
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Purify the resulting alkene by simple distillation.
-
Analyze the product distribution by gas chromatography-mass spectrometry (GC-MS).
Protocol 3: Fischer Esterification of a Secondary Alcohol
Objective: To synthesize an ester from a secondary alcohol and a carboxylic acid.
Materials:
-
Secondary alcohol (e.g., isopropanol)
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Dean-Stark apparatus
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the secondary alcohol (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid in toluene.
-
Attach a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by TLC/GC analysis of the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is basic, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the ester by distillation or column chromatography.
Visualizations
Caption: Logical flow for comparing the reactivity of secondary alcohols.
Caption: General experimental workflow for alcohol reactions.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 3-Methyl-2-hexanol | 2313-65-7 | Benchchem [benchchem.com]
- 3. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. Cyclohexanol Dehydration Lab Report: A Comprehensive Analysis | Essay - Edubirdie [edubirdie.com]
- 7. quora.com [quora.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,3-Dimethyl-2-hexanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,3-Dimethyl-2-hexanol, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Quantitative Data Summary
The following table summarizes the available computed data for this compound from the PubChem database. It is important to note that these are predicted values and should be used for guidance in the absence of experimental data.
| Property | Value | Source |
| Molecular Formula | C8H18O | PubChem |
| Molecular Weight | 130.23 g/mol | PubChem[4] |
| XLogP3-AA (LogP) | 2.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following protocol is based on guidelines for the disposal of flammable liquid chemical waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: Flammable Liquid - this compound".
-
Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.[5]
-
-
Container Management:
-
Use a chemically resistant container with a secure, tight-fitting lid to collect the waste.
-
Ensure the exterior of the container is clean and free of contamination.
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[2]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Logistics for Handling 3,3-Dimethyl-2-hexanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling flammable and potentially hazardous chemicals like 3,3-Dimethyl-2-hexanol. This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, fostering a secure and efficient research environment.
Chemical Properties and Hazards
| Property | Data |
| Physical State | Liquid |
| Appearance | Colorless to slightly pale yellow |
| Flash Point | Approximately 40-41°C[1] |
| Boiling Point | Approximately 143°C |
| Primary Hazards | Flammable liquid and vapor, skin/eye irritation[6] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to minimize exposure and ensure safety.
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][6] |
| Hand Protection | Appropriate chemical-resistant gloves.[4] |
| Skin and Body | Fire/flame resistant and impervious clothing.[6] A lab coat is mandatory. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][5] |
Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][4][5]
-
Ensure safety showers and eye wash stations are readily accessible.[8]
Handling Procedures:
-
Prevent Ignition: Keep away from heat, sparks, open flames, and hot surfaces.[2][4] No smoking in the handling area.[1][2]
-
Avoid Static Discharge: Ground and bond containers when transferring material to prevent static electricity buildup.[2][7] Use only non-sparking tools.[2][4]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[4][5] Avoid inhalation of vapor or mist.[1][4][5]
-
Container Integrity: Keep containers tightly closed when not in use.[2][4][5]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
-
Keep containers tightly closed to prevent leakage and evaporation.[2][4][5]
Spill and Disposal Management
Accidental Release Measures:
-
Isolate and Ventilate: Remove all sources of ignition and ensure adequate ventilation.[4][5]
-
Containment: Absorb the spill with an inert, non-combustible material such as dry sand or earth.[4][5]
-
Collection: Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[4][5]
Disposal Plan:
-
Dispose of contents and containers in accordance with all local, regional, and national hazardous waste regulations.[4]
-
Consult a licensed professional waste disposal service.[1] Options may include burning in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,3-Dimethyl-2-hexanol | 19550-03-9 | TCI EUROPE N.V. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 3,3-dimethyl-2-butanol | CAS#:464-07-3 | Chemsrc [chemsrc.com]
- 8. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
